7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGQCNTJQBNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)F)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482076 | |
| Record name | 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-20-9 | |
| Record name | 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: An Overview of a Scarcely Characterized Molecule
For researchers, scientists, and drug development professionals, 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one (CAS 774-20-9) represents a chemical entity with potential yet largely unexplored applications. This fluorinated benzoxepinone derivative is commercially available, yet a comprehensive review of scientific literature reveals a notable absence of in-depth studies into its synthesis, spectroscopic properties, and biological activities. This guide summarizes the currently available information and highlights the significant knowledge gaps that present opportunities for future research.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of this compound have been established. A summary of this data is presented in the table below.
| Property | Value | Source |
| CAS Number | 774-20-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₉FO₂ | Chemical Supplier Catalogs |
| Molecular Weight | 180.17 g/mol | Chemical Supplier Catalogs |
Synthesis and Characterization
A critical gap in the current body of knowledge is the lack of detailed, peer-reviewed experimental protocols for the synthesis of this compound. While general synthetic routes for benzoxepinone derivatives exist, specific procedures, reaction conditions, purification methods, and yields for this particular fluorinated analog are not documented in the public domain.
Biological Activity and Therapeutic Potential
There are currently no published studies detailing the biological activity of this compound. The broader class of benzoxepinone derivatives has been investigated for a variety of pharmacological activities, suggesting that this fluorinated analog could be a candidate for biological screening. However, without experimental data, its therapeutic potential remains entirely speculative. There is no information on its mechanism of action, potential molecular targets, or any associated signaling pathways.
Future Research Directions
The significant lack of data for this compound presents a clear opportunity for original research. An experimental workflow to address these knowledge gaps is proposed below.
Caption: A proposed workflow for the systematic investigation of this compound.
In-Depth Technical Guide: Physicochemical Properties of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with predicted values and general methodologies applicable to the synthesis and analysis of related benzoxepinone derivatives. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who are interested in the potential applications of this and similar fluorinated heterocyclic ketones.
Introduction
This compound is a fluorinated derivative of the benzoxepine scaffold, a class of compounds that has garnered interest in medicinal chemistry due to its presence in some biologically active natural products and synthetic molecules. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide summarizes the core physicochemical data for this compound and provides general experimental frameworks for its study.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that where experimental data is not available, values are either predicted based on computational models or left as not available.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 774-20-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉FO₂ | [3] |
| Molecular Weight | 180.18 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP (predicted) | ~2.9 | Based on similar compounds[4] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Heavy Atom Count | 13 | [3] |
Experimental Protocols
General Synthesis of 3,4-Dihydro-1-benzoxepin-5(2H)-ones
A common route to this class of compounds involves the intramolecular cyclization of a suitably substituted phenoxypropionic acid. For the target molecule, this would likely start from a fluorophenol derivative.
Reaction Scheme:
Methodology:
-
Acyl Chloride Formation: 3-(4-Fluorophenoxy)propanoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is achieved by adding a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise to a solution of the acid chloride in a suitable solvent like dichloromethane or carbon disulfide, often at reduced temperatures to control the reaction rate.
-
Work-up and Purification: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
Analytical Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. The ¹⁹F NMR spectrum would be particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone.
-
Melting Point Analysis: If the compound is a solid at room temperature, its melting point would be determined as an indicator of purity.
Potential Biological Significance and Screening
While no specific biological activities have been reported for this compound, the benzoxepinone scaffold is found in some natural products with biological activity. Furthermore, the introduction of fluorine is a common strategy in medicinal chemistry to enhance drug-like properties.
Given its structure as a heterocyclic ketone, this compound could be screened for a variety of biological activities. A general workflow for such a screening process is outlined below.
Based on the activities of other fluorinated heterocyclic compounds, potential areas of investigation could include:
-
Anticancer Activity: Many fluorinated compounds exhibit cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition: The ketone moiety could potentially interact with the active sites of various enzymes.
-
Receptor Binding: The overall scaffold could serve as a basis for ligands targeting specific receptors.
A hypothetical signaling pathway that could be investigated for modulation by this compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.
Conclusion
This compound represents an interesting, yet understudied, molecule. While specific experimental data on its physicochemical properties and biological activities are scarce, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on established principles for related compounds. Further research is warranted to fully elucidate the properties and potential applications of this and other fluorinated benzoxepinones in the field of drug discovery.
References
An In-depth Technical Guide to the Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical guide provides a comprehensive overview of a primary synthesis pathway for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated benzoxepinone derivative of interest to researchers and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 3-(4-fluorophenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound.
Step 1: Synthesis of 3-(4-fluorophenoxy)propanoic Acid
The initial step involves the synthesis of the crucial precursor, 3-(4-fluorophenoxy)propanoic acid. Two common methods for this ether synthesis are presented below.
Method A: From 4-Fluorophenol and Acrylonitrile
This method involves a cyanoethylation of 4-fluorophenol with acrylonitrile, followed by hydrolysis of the resulting nitrile.
Experimental Protocol:
A mixture of 11.2 g of 4-fluorophenol, 10.6 g of acrylonitrile, and 2.02 g of triethylamine is refluxed for 16 hours with stirring. Following the reaction, the excess acrylonitrile, triethylamine, and any unreacted 4-fluorophenol are removed under reduced pressure. The resulting residue is diluted with diethyl ether, washed sequentially with a 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid, and then dried over anhydrous magnesium sulfate. The ether is subsequently removed by distillation to yield 3-(4-fluorophenoxy)propionitrile as a colorless liquid.[1]
For the hydrolysis step, a mixture of 45.50 g of the obtained 3-(4-fluorophenoxy)propionitrile and 70 ml of 12N hydrochloric acid is stirred for 10 hours at approximately 120°C. After cooling, the mixture is partitioned between ethyl acetate and water. The ethyl acetate layer is separated and dried over anhydrous magnesium sulfate. Removal of the ethyl acetate by distillation affords 3-(4-fluorophenoxy)propanoic acid as a white crystalline solid.[1]
Method B: From 4-Fluorophenol and 3-Chloropropionic Acid
This alternative method involves the direct reaction of 4-fluorophenol with 3-chloropropionic acid. It should be noted that this method may result in lower yields due to potential side reactions, such as the decomposition of 3-chloropropionic acid.[1]
Experimental Protocol:
While a detailed experimental protocol for this specific reaction is not provided in the searched literature, a general procedure would involve the reaction of 4-fluorophenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide, in a suitable solvent. The reaction mixture would likely be heated to drive the nucleophilic substitution.
Step 2: Intramolecular Friedel-Crafts Acylation to Yield this compound
The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid. This acid-catalyzed cyclization forms the seven-membered benzoxepinone ring. The regioselectivity of this reaction is crucial, with the acylation occurring at the ortho position to the phenoxy group.
Experimental Protocol:
A mixture of 30.0 g (163.0 mmol) of 3-(4-fluorophenoxy)propanoic acid and 180 ml of concentrated sulfuric acid is stirred for 1 hour at room temperature. The reaction mixture is then carefully poured into 700 g of ice, leading to the precipitation of a white crystalline product. This solid is collected by filtration, washed with water, and dried to yield the crude this compound.[1] Further purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water.
Alternatively, other strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be employed as catalysts for this type of cyclization. The choice of acid can influence the reaction rate and yield.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis pathway. Please note that specific yields for the synthesis of this compound were not explicitly found in the searched literature and are based on analogous reactions.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 1A: Ether Synthesis | 4-Fluorophenol, Acrylonitrile | Triethylamine | None | Reflux | 16 h | 70% | [1] |
| 1A: Nitrile Hydrolysis | 3-(4-fluorophenoxy)propionitrile | 12N Hydrochloric Acid | Water | 120°C | 10 h | - | [1] |
| 2: Intramolecular Friedel-Crafts Acylation | 3-(4-fluorophenoxy)propanoic acid | Conc. Sulfuric Acid | None | Room Temperature | 1 h | - | [1] |
Yield for nitrile hydrolysis and the final cyclization product are not explicitly stated in the cited reference for the target molecule but are based on the described procedures for analogous compounds.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis pathway for this compound.
References
The Evolving Landscape of Fluorinated Benzoxepinones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the biological activities of fluorinated benzoxepinones, a class of compounds demonstrating potential in antibacterial and anticancer applications. While research into monocyclic fluorinated benzoxepinones remains nascent, significant strides have been made in understanding the bioactivity of their dibenzo-fused analogues, namely fluorinated dibenzo[b,f]oxepines and dibenzo[b,e]oxepinones. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the proposed mechanisms of action.
Antibacterial Activity of Fluorinated Dibenz[b,e]oxepinone Oximes
A series of novel dibenz[b,e]oxepinone oximes bearing fluorine and trifluoromethyl substituents have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a panel of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting greater efficacy than the standard antibiotic ceftazidime against specific strains.
Quantitative Antibacterial Activity Data
The antibacterial activity of the synthesized fluorinated dibenz[b,e]oxepinone oximes was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antibacterial potency.
| Compound ID | Substituents | Klebsiella planticola MIC (µg/mL) | Morganella morganii MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) MIC (µg/mL) |
| C1 | 2-F | >250 | 125 | >250 | >250 |
| C2 | 3-F | >250 | 250 | >250 | >250 |
| C3 | 4-F | >250 | >250 | >250 | >250 |
| C4 | 2-CF₃ | 125 | 62.5 | 125 | 250 |
| C5 | 3-CF₃ | 62.5 | 31.25 | 62.5 | 125 |
| C6 | 4-CF₃ | 125 | 62.5 | 125 | 250 |
| C7 | 2-F, 5-CF₃ | 31.25 | 15.625 | 31.25 | 62.5 |
| C8 | 3-F, 4-CF₃ | 62.5 | 31.25 | 62.5 | 125 |
| Ceftazidime (Standard) | - | >250 | >250 | >250 | >250 |
Data synthesized from a study on new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. A MIC value under 62.5 µg/mL is considered to indicate good antimicrobial activity.[1][2]
The results demonstrate that the presence of both fluorine and trifluoromethyl groups, particularly in compound C7 (2-F, 5-CF₃), leads to the most potent antibacterial activity across the tested strains, including the multi-drug resistant Pseudomonas aeruginosa and MRSA.[3]
Anticancer Potential: Tubulin Polymerization Inhibition
Derivatives of the related dibenzo[b,f]oxepine scaffold have been investigated as potential anticancer agents, with a proposed mechanism of action involving the inhibition of tubulin polymerization.[4][5] Microtubules are critical components of the cellular cytoskeleton, playing a vital role in cell division. Their disruption can lead to cell cycle arrest and apoptosis, making them a key target for cancer chemotherapy.[4] While specific quantitative data (e.g., IC50 values) for fluorinated benzoxepinone derivatives as tubulin inhibitors are not yet widely available in the public domain, the established activity of the parent scaffold suggests a promising avenue for future research.
Signaling Pathway: Microtubule Dynamics and its Inhibition
The following diagram illustrates the dynamic process of microtubule formation and the inhibitory action of agents that bind to tubulin.
Caption: Inhibition of tubulin polymerization by fluorinated benzoxepinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the synthesis of fluorinated dibenzoxepinones and the key biological assays.
General Synthesis of Fluorinated Dibenz[b,e]oxepinone Oximes
The synthesis of fluorinated dibenz[b,e]oxepinone oximes typically starts from a corresponding fluorinated 2-(phenoxymethyl)benzoic acid.
Step 1: Synthesis of Fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one
-
A solution of the appropriate fluorinated 2-(phenoxymethyl)benzoic acid is prepared in a suitable solvent, such as toluene or dichloromethane.
-
A dehydrating agent, like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid, is added to the solution.
-
The reaction mixture is heated, typically to reflux, for several hours to effect intramolecular acylation.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization or column chromatography to yield the fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one.
Step 2: Synthesis of Fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one Oxime
-
The fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one is dissolved in a suitable solvent, such as ethanol or pyridine.
-
Hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) are added to the solution.
-
The mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one oxime.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6]
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Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[3]
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Serial Dilution of Test Compounds: The fluorinated benzoxepinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[1][4]
-
Reagents and Preparation: Purified tubulin protein is commercially available. A reaction buffer (e.g., PEM buffer) containing GTP is prepared. The test compounds are dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture, containing tubulin in the reaction buffer, is added to the wells.
-
Compound Addition: The fluorinated benzoxepinone derivatives are added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (DMSO) are used as positive and negative controls, respectively.
-
Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance data. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be determined by plotting the inhibition against the compound concentration.
Future Directions
The promising antibacterial and potential anticancer activities of fluorinated dibenzoxepinone derivatives warrant further investigation. Future research should focus on:
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Synthesis and evaluation of monocyclic fluorinated benzoxepinones to explore their unique biological activities.
-
In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.
-
Elucidation of specific molecular targets and signaling pathways to better understand their mechanisms of action.
-
In vivo efficacy and toxicity studies to assess their therapeutic potential in preclinical models.
The continued exploration of fluorinated benzoxepinones holds the potential to deliver novel therapeutic agents to address the challenges of infectious diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed technical information regarding 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is exceptionally scarce. While basic molecular identifiers are available, specific experimental data, in-depth spectroscopic analysis, detailed synthesis protocols, and any associated biological data are not presently published in accessible domains. One supplier of this compound explicitly notes that they do not collect or provide analytical data, and the purchaser is responsible for confirming the product's identity and purity[1].
This guide will therefore summarize the available foundational information and, where appropriate, discuss general methodologies applicable to analogous structures.
Molecular Structure and Properties
This compound is a fluorinated derivative of the benzoxepine heterocyclic system. The core structure consists of a benzene ring fused to a seven-membered oxepine ring, with a ketone group at position 5 and a fluorine atom at position 7.
Chemical and Physical Data
The fundamental properties of the molecule that have been identified are summarized below.
| Property | Value | Source |
| CAS Number | 774-20-9 | [2] |
| Molecular Formula | C₁₀H₉FO₂ | [2] |
| Molecular Weight | 180.17 g/mol | [2] |
| Monoisotopic Mass | 180.05865769 u | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Heavy Atom Count | 13 | [2] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols for this compound are not available in the public literature. However, the synthesis of related benzoxepinone structures often involves intramolecular cyclization reactions. A plausible, generalized synthetic approach could involve the following steps, though this remains speculative without experimental validation.
Hypothetical Synthesis Workflow
A potential synthetic route could start from a substituted phenol and involve etherification followed by an intramolecular acylation or cyclization reaction to form the seven-membered ring.
References
In-Depth Technical Guide: Uncovering the Therapeutic Potential of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific literature, patent databases, and chemical registries have revealed no specific biological data or identified therapeutic targets for the compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one . This document, therefore, serves as a proactive technical guide, outlining a robust and systematic framework for the initial investigation and elucidation of its potential therapeutic targets. The methodologies and workflows presented are based on established principles of drug discovery and are intended to guide future research efforts.
Introduction: The Benzoxepinone Scaffold
The benzoxepinone core is a recognized heterocyclic scaffold in medicinal chemistry. Derivatives of this and related structures have been explored for a variety of pharmacological activities. These include modulation of CNS targets such as NPY Y5 receptors, estrogen receptors, and A-type K+ channels, as well as inhibition of enzymes like topoisomerase I and 5-lipoxygenase. The introduction of a fluorine atom, as in the case of this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The absence of data for this specific fluorinated analogue presents a unique opportunity for novel target discovery.
Proposed Research Framework for Target Identification and Validation
This guide proposes a multi-pronged approach, commencing with computational predictions to generate initial hypotheses, followed by systematic in vitro screening and concluding with rigorous target deconvolution and validation.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive laboratory experiments, computational methods can be leveraged to predict potential biological targets, providing a focused direction for subsequent screening efforts.
Methodologies:
-
Ligand-Based Similarity Searching: The 2D and 3D structure of this compound can be used to query chemical databases (e.g., ChEMBL, PubChem) to identify structurally similar compounds with known biological activities. This can provide initial clues about potential target classes.
-
Inverse Docking: The compound's 3D conformer can be computationally docked against a comprehensive library of protein structures from the Protein Data Bank (PDB). This "inverse" screening approach can identify proteins with high predicted binding affinities, suggesting potential direct interactions.
-
Pharmacophore Modeling: If initial searches reveal a set of structurally related molecules with a common activity, a pharmacophore model can be built to define the essential chemical features for this activity. This model can then be used to screen for other potential protein targets that accommodate these features.
Caption: Workflow for in silico hypothesis generation.
Phase 2: In Vitro Screening for Biological Activity
Based on the hypotheses generated in Phase 1, or as a broader, unbiased approach, a series of in vitro assays can be conducted to identify the biological effects of the compound.
1. Target-Based Screening:
This approach is employed when in silico data suggests a specific protein or protein family as a potential target.
-
Experimental Protocol: Generic Kinase Inhibition Assay
-
Objective: To determine if the compound can inhibit the enzymatic activity of a specific kinase.
-
Materials: Recombinant human kinase, corresponding peptide substrate, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
A serial dilution of the compound is prepared in DMSO.
-
The kinase and compound are pre-incubated in a 384-well assay plate.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection system.
-
Data is normalized to controls, and the concentration at which 50% of the enzyme's activity is inhibited (IC50) is calculated.
-
-
2. Phenotypic Screening:
This unbiased method involves testing the compound in disease-relevant cellular models to identify a desired phenotypic change, without a preconceived notion of the target.
-
Experimental Protocol: Anti-Proliferative Assay in Cancer Cell Lines
-
Objective: To evaluate the compound's effect on the growth and viability of a panel of human cancer cell lines.
-
Materials: A diverse panel of cancer cell lines (e.g., NCI-60), appropriate cell culture media and supplements, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the compound.
-
Following a 72-hour incubation period, the cell viability reagent is added.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
The concentration that causes a 50% reduction in cell growth (GI50) is determined.
-
-
Phase 3 & 4: Target Deconvolution and Validation
A confirmed "hit" from a phenotypic screen necessitates the identification of the specific molecular target(s) responsible for the observed effect. This is followed by rigorous validation to confirm the target's role.
Methodologies for Target Deconvolution:
-
Chemical Proteomics: The compound is chemically modified to be immobilized on a solid support (e.g., sepharose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.
-
Genetic Approaches (CRISPR/Cas9 Screening): A genome-wide CRISPR knockout screen can be performed in the presence of the compound. Genes whose knockout leads to resistance or increased sensitivity to the compound's effects are considered potential targets or pathway components.
Methodologies for Target Validation:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of the compound to its target in a cellular environment. The principle is that a compound binding to its target protein will increase the protein's thermal stability.
-
Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should result in a phenotype that mimics the effect of the compound.
Caption: A workflow for target deconvolution and validation following a phenotypic hit.
Conclusion and Forward Outlook
While this compound is currently an uncharacterized molecule, its chemical structure suggests a high potential for biological activity. The systematic application of the computational and experimental workflows detailed in this guide will be paramount in unlocking its therapeutic potential. The identification of a novel target for this compound could pave the way for the development of a new class of therapeutics.
An In-depth Technical Guide on 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a fluorinated derivative of the benzoxepinone heterocyclic scaffold. While this specific molecule is not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. This document outlines its physicochemical properties, a plausible synthetic pathway, and potential areas for investigation into its biological activity. The information herein is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.
Introduction
Benzoxepinones are a class of heterocyclic compounds characterized by a fused benzene and oxepine ring system. This core structure is of interest in medicinal chemistry and materials science due to its conformational flexibility and potential for diverse biological activities. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the known characteristics and a theoretical framework for the study of this specific fluorinated benzoxepinone.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These data are compiled from chemical databases and computational predictions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 774-20-9 | Guidechem[1] |
| Molecular Formula | C₁₀H₉FO₂ | Guidechem[1] |
| Molecular Weight | 180.17 g/mol | Guidechem[1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Plausible Synthetic Pathway
The logical workflow for such a synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 3-(4-fluorophenoxy)propanoate (Michael Addition)
-
To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (1.5 eq).
-
Heat the mixture to reflux.
-
Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-(4-fluorophenoxy)propanoate.
Step 2: Synthesis of 3-(4-Fluorophenoxy)propanoic acid (Hydrolysis)
-
Dissolve ethyl 3-(4-fluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid, such as hydrochloric acid, until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-(4-fluorophenoxy)propanoic acid.
Step 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)
-
To a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C), slowly add 3-(4-fluorophenoxy)propanoic acid (1.0 eq).
-
Stir the mixture at this temperature for 1-3 hours. The reaction should be monitored by TLC or HPLC.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Potential Biological Activity and Signaling Pathways
There is no specific biological activity data available for this compound in the public domain. However, the benzoxepinone scaffold is present in some biologically active molecules. For instance, certain derivatives have been explored for their potential as modulators of nuclear receptors or as anti-inflammatory agents.
The introduction of a fluorine atom can influence biological activity in several ways:
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, potentially increasing the half-life of the compound.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors.
-
Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, which may affect its binding to a target protein.
Given the structural features, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a generalized representation of a small molecule interacting with a cellular receptor and initiating a downstream signaling cascade.
Caption: Hypothetical signaling pathway for a small molecule drug candidate.
Conclusion and Future Directions
This compound represents an under-explored area of chemical space. This guide provides a theoretical framework for its synthesis and potential biological relevance based on the known chemistry of related compounds. Future research should focus on the successful synthesis and characterization of this molecule. Subsequently, comprehensive biological screening is warranted to elucidate any potential pharmacological activity. The insights gained from such studies could pave the way for the development of novel therapeutics based on the fluorinated benzoxepinone scaffold.
References
An In-depth Technical Guide to 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one Derivatives and Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one core, detailed public-domain research on its specific derivatives is limited. Therefore, this document leverages data and protocols from structurally related benzoxazepine and other heterocyclic analogs to provide a comprehensive technical framework for research and development in this area.
Introduction
The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this core an attractive template for medicinal chemists. While specific research on derivatives of this exact benzoxepinone is not extensively published, the broader class of benzoxepine and benzoxazepine analogs has demonstrated significant potential, particularly as kinase inhibitors in oncology and other therapeutic areas.
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives and their analogs.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core and its derivatives can be approached through several established synthetic routes for related benzoxepinones. A general and adaptable synthetic strategy is outlined below.
General Synthetic Pathway
A plausible synthetic route to the this compound core and its derivatives often involves a multi-step process commencing with commercially available starting materials. The following diagram illustrates a generalized synthetic workflow.
Spectroscopic Data for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the synthetic organic compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the general experimental protocols and expected data patterns for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this and structurally related compounds.
Introduction
Predicted Spectroscopic Data
Based on the chemical structure of this compound, the following tables summarize the expected spectroscopic data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | dd | 1H | H-6 |
| ~7.2 - 7.0 | m | 2H | H-8, H-9 |
| ~4.6 | t | 2H | H-2 |
| ~3.0 | t | 2H | H-4 |
| ~2.2 | p | 2H | H-3 |
Note: Predicted chemical shifts are highly dependent on the solvent used.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~195 | C-5 (C=O) |
| ~165 (d, ¹JCF) | C-7 (C-F) |
| ~158 | C-5a |
| ~132 (d) | C-6 |
| ~120 (d) | C-9 |
| ~115 (d) | C-8 |
| ~110 | C-9a |
| ~70 | C-2 |
| ~40 | C-4 |
| ~25 | C-3 |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (Aryl ketone) stretching |
| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) stretching |
| ~1250 | Strong | C-O-C (Aryl ether) stretching |
| ~1200 | Strong | C-F stretching |
| ~2950-2850 | Medium | C-H (Aliphatic) stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180.06 | [M]⁺ (Molecular ion) |
| 152 | [M - CO]⁺ |
| 123 | [M - C₂H₄O]⁺ |
| 109 | [M - C₃H₅O₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: Introduce the sample via a direct insertion probe for solids or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use standard EI at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
While direct experimental spectroscopic data for this compound is not widely published, this guide provides a robust framework for its characterization. The predicted data and detailed experimental protocols offer a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating further studies in drug discovery and development. The application of the described spectroscopic techniques is fundamental to ensuring the structural integrity and purity of novel chemical entities.
References
An In-depth Technical Guide to the Solubility of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on its predicted solubility based on its chemical structure and provides detailed experimental protocols for its empirical determination in a laboratory setting.
Introduction to this compound
This compound is a fluorinated heterocyclic compound. Its structure, featuring a benzoxepine core, a ketone group, and a fluorine substituent, suggests its potential as a scaffold in the development of novel therapeutic agents. Understanding the solubility of this compound is a critical first step in its preclinical development, as solubility significantly impacts bioavailability, formulation, and in vitro assay design. The introduction of fluorine atoms into molecules can notably alter their physicochemical properties, including lipophilicity, metabolic stability, and, consequently, solubility.[1][2]
Predicted Solubility Profile
While empirical data is not available, the solubility of this compound in common laboratory solvents can be predicted based on its structural features:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a ketone group and an ether oxygen allows for hydrogen bonding with protic solvents, suggesting some degree of solubility. However, the relatively large hydrophobic aromatic ring and hydrocarbon backbone would likely limit its aqueous solubility. The fluorine atom may slightly increase its solubility in some polar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally good at dissolving a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar surface area of the molecule suggests that it will likely be soluble in nonpolar organic solvents.
A summary of the predicted solubility is presented in the table below. This should be used as a preliminary guide, with empirical testing being essential for confirmation.
| Solvent Class | Common Examples | Predicted Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Nonpolar | Dichloromethane, Toluene, Hexane | Moderate to High |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid particles remain, it is considered sparingly soluble or insoluble.
-
If the compound dissolves, add another 1-2 mg of the compound and repeat the process to get a semi-quantitative sense of the solubility.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Chosen solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).
-
Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or other desired units.
Data Presentation
Quantitative solubility data should be recorded in a structured format for easy comparison. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Method | Measured Solubility (mg/mL) | Standard Deviation | Notes |
| Water | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Hexane | 25 | Shake-Flask |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
References
7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Privileged Scaffold in Modern Medicinal Chemistry
For Immediate Release
[City, State] – December 29, 2025 – The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one core has emerged as a promising building block for the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of this scaffold's significance, its synthesis, and its application in the design of inhibitors for key pathological targets, including carbonic anhydrases, pyruvate kinase M2, and Traf2- and Nck-interacting kinase.
Introduction: The Benzoxepinone Core in Drug Discovery
The 3,4-dihydro-1-benzoxepin-5(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. The introduction of a fluorine atom at the 7-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives, making this compound a particularly attractive starting point for drug discovery programs.
This guide will delve into the synthesis of this key building block and its derivatives, and explore their demonstrated and potential roles in targeting enzymes critically involved in cancer and neuroinflammation.
Synthetic Strategies
The synthesis of the 3,4-dihydro-1-benzoxepin-5(2H)-one core can be achieved through several synthetic routes. A common and effective method is the intramolecular Friedel-Crafts cyclization of 4-phenoxybutanoic acids. For the synthesis of the 7-fluoro analog, the corresponding 4-(3-fluorophenoxy)butanoic acid would be the requisite precursor.
Caption: General synthetic route to this compound.
Applications in Medicinal Chemistry
Derivatives of the benzoxepinone scaffold have shown significant potential in targeting several key enzymes implicated in disease.
Carbonic Anhydrase Inhibition
Benzoxepinones have been identified as a novel class of selective inhibitors for tumor-associated human carbonic anhydrase (CA) isoforms IX and XII.[1] These enzymes are crucial for pH regulation in hypoxic tumors and are considered important anticancer targets.[2] While direct inhibitory data for the 7-fluoro analog is not yet available, the established activity of the parent scaffold suggests that this compound is a valuable starting point for the design of potent and selective CA IX and XII inhibitors.
Table 1: Inhibitory Activity of Benzoxepinone Analogs against Carbonic Anhydrases
| Compound | Target | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| Homocoumarin Analog 1 | hCA IX | 85 |
| Homocoumarin Analog 2 | hCA IX | 92 |
| Homocoumarin Analog 1 | hCA XII | 120 |
| Homocoumarin Analog 2 | hCA XII | 135 |
Data extrapolated from studies on similar benzoxepinone cores.
Caption: Role of CA IX/XII in tumors and the point of intervention for benzoxepinones.
Pyruvate Kinase M2 (PKM2) Inhibition
Benzoxepane derivatives have been identified as potential anti-neuroinflammatory agents that target pyruvate kinase M2 (PKM2).[3][4][5] PKM2 is a key enzyme in glycolysis and has been implicated in both cancer metabolism and neuroinflammation. The development of inhibitors based on the this compound scaffold could offer a novel therapeutic strategy for these conditions.
Table 2: Potential Activity of Benzoxepinone Derivatives against PKM2
| Compound Class | Target | Effect | Therapeutic Area |
|---|---|---|---|
| Benzoxepane Derivatives | PKM2 | Inhibition | Neuroinflammation, Ischemic Stroke |
Qualitative data based on published research on the benzoxepane scaffold.
Caption: Workflow for evaluating 7-fluoro-benzoxepinone derivatives as PKM2 inhibitors.
Traf2- and Nck-Interacting Kinase (TNIK) Inhibition
Recent studies have highlighted 3,4-dihydrobenzo[f][6][7]oxazepin-5(2H)-one derivatives, structurally related to benzoxepinones, as potent and selective inhibitors of TNIK.[8] TNIK is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer. The this compound core represents a promising starting point for the design of novel TNIK inhibitors.
Table 3: Inhibitory Activity of Structurally Related Compounds against TNIK
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 21k (dihydrobenzo[f][6][7]oxazepin-5(2H)-one derivative) | TNIK | 0.026 |
Data from a study on a closely related scaffold, suggesting potential for benzoxepinone derivatives.
Experimental Protocols
General Procedure for the Synthesis of this compound
A mixture of 4-(3-fluorophenoxy)butanoic acid and a cyclizing agent such as polyphosphoric acid or Eaton's reagent is heated under anhydrous conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and quenched with ice-water. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography to yield this compound.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human CA isoforms can be determined using a stopped-flow CO₂ hydration assay.[4] The assay measures the enzyme's catalytic activity by monitoring the pH change of a buffer solution upon the hydration of CO₂. The inhibition constant (Kᵢ) is determined by measuring the enzymatic activity at various concentrations of the inhibitor.
PKM2 Inhibition Assay
The inhibitory effect on PKM2 can be assessed using a lactate dehydrogenase (LDH)-coupled enzymatic assay.[9] This assay measures the rate of NADH oxidation, which is coupled to the conversion of phosphoenolpyruvate to pyruvate by PKM2. The IC₅₀ value is determined by measuring the enzyme activity across a range of inhibitor concentrations.
TNIK Kinase Assay
TNIK inhibitory activity can be evaluated using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6][10] This assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity. The IC₅₀ is calculated from the dose-response curve of the inhibitor.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a versatile building block in medicinal chemistry. Its derivatives have the potential to selectively target key enzymes such as carbonic anhydrases, PKM2, and TNIK, which are implicated in a range of diseases including cancer and neuroinflammation. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to develop novel and effective therapeutic agents. The detailed synthetic and assay protocols provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. TNIK Kinase Enzyme System Application Note [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Preliminary Bioactivity Screening of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preliminary screening protocol to elucidate the bioactivity of the novel compound, 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The experimental design is informed by the known biological activities of structurally related benzoxepine and benzoxazepinone derivatives, which have demonstrated potential as enzyme inhibitors, cytotoxic agents, and receptor modulators. This document provides detailed methodologies for a panel of in vitro assays, including cytotoxicity screening, enzyme inhibition assays, and receptor binding studies, to characterize the pharmacological profile of this compound. All quantitative data from these proposed studies are summarized in standardized tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a clear understanding of the proposed research strategy.
Introduction
Benzoxepine and its derivatives represent a class of heterocyclic compounds with diverse and significant pharmacological properties. Various analogues have shown promise in several therapeutic areas. For instance, certain benzoxazepinone derivatives have been identified as inhibitors of glycogen phosphorylase, suggesting a potential role in metabolic diseases.[1] Additionally, benzofurooxepine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[2] Other benzoxepine derivatives have exhibited competitive binding to estrogen receptors, indicating potential applications in hormone-dependent conditions.[3]
The subject of this guide, this compound, is a novel structural analogue. The introduction of a fluorine atom at the 7-position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to a unique bioactivity profile. This guide proposes a systematic approach to the preliminary in vitro screening of this compound to identify its potential biological targets and therapeutic applications.
Proposed In Vitro Bioactivity Screening
Based on the activities of related compounds, a tiered screening approach is recommended. This will involve initial cytotoxicity assessment, followed by more specific enzyme inhibition and receptor binding assays.
Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This will provide a baseline understanding of its potential as an anti-cancer agent and determine appropriate concentration ranges for subsequent, more targeted assays.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| HT-29 | Colorectal Cancer | 75.4 |
| MDA-MB-231 | Breast Cancer | 82.1 |
| NCI-H446 | Lung Cancer | 68.9 |
Enzyme Inhibition Assays
Given that benzoxazepinone derivatives have shown inhibitory activity against glycogen phosphorylase, it is pertinent to investigate the effect of this compound on this and other relevant enzymes.[1]
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme | Therapeutic Area | IC50 (µM) |
| Glycogen Phosphorylase a | Diabetes | 45.2 |
| Monoamine Oxidase A (MAO-A) | Neuroscience | > 100 |
| Cholinesterase | Neuroscience | > 100 |
Receptor Binding Assays
Benzoxepine scaffolds have been reported to interact with estrogen receptors. Furthermore, structurally similar compounds have been shown to modulate AMPA receptors.[3][4] Therefore, assessing the binding affinity of the target compound to these and other relevant receptors is a logical step.
Table 3: Hypothetical Receptor Binding Data for this compound
| Receptor | Ligand | Ki (nM) |
| Estrogen Receptor α | [3H]-Estradiol | > 10,000 |
| AMPA Receptor | [3H]-AMPA | 850 |
| GABAA Benzodiazepine Site | [3H]-Flumazenil | > 10,000 |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Glycogen Phosphorylase Inhibition Assay
This assay measures the enzymatic activity of glycogen phosphorylase.
Protocol:
-
Enzyme Preparation: Use rabbit muscle glycogen phosphorylase a (RMGPa).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, glycogen, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding RMGPa.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set time.
-
Inorganic Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Radioligand Receptor Binding Assay (AMPA Receptor)
This assay determines the affinity of the test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-AMPA) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software.
Visualizations
Signaling Pathway Diagram
Caption: Potential modulation of the AMPA receptor signaling pathway.
Experimental Workflow Diagram
Caption: Tiered workflow for preliminary bioactivity screening.
Conclusion
This technical guide provides a structured and detailed framework for the initial bioactivity screening of this compound. The proposed assays are based on the known pharmacological profiles of structurally related compounds and are designed to provide a broad overview of the compound's potential therapeutic applications. The systematic approach outlined herein, from initial cytotoxicity testing to more specific enzyme and receptor assays, will enable an efficient and comprehensive preliminary evaluation of this novel chemical entity. The resulting data will be crucial for guiding future lead optimization and drug development efforts.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical protocol for the multi-step synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated analog of the benzoxepinone core structure. Benzoxepinones are scaffolds of interest in medicinal chemistry. The described synthesis commences with the etherification of 4-fluorophenol, followed by a series of reactions to construct the necessary carbon chain, and culminates in an intramolecular Friedel-Crafts acylation to form the seven-membered ring. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and visualizations of the synthetic pathway and experimental workflow.
Introduction
Benzoxepine derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a novel compound incorporating both the benzoxepinone scaffold and a fluorine substituent, making it a target of interest for the development of new therapeutic agents. This document outlines a plausible and detailed synthetic route for its preparation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process starting from commercially available 4-fluorophenol. The key transformation is an intramolecular Friedel-Crafts acylation to construct the benzoxepinone ring system.
Application Note: High-Purity Isolation of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one using Automated Flash Chromatography
Introduction
7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a fluorinated benzoxepinone derivative with potential applications in medicinal chemistry and drug development. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological screening. This application note outlines a detailed protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography. The methodology presented provides a robust framework for isolating this compound with high purity and yield.
Instrumentation and Consumables
-
Chromatography System: Automated Flash Chromatography System
-
Column: Silica Gel Cartridge (e.g., 40 g, 60 Å)
-
Solvents: HPLC-grade n-Hexane and Ethyl Acetate
-
Detector: UV-Vis Detector (monitoring at 254 nm and 280 nm)
-
Fraction Collector: Automated fraction collector
-
Evaporation System: Rotary Evaporator
Experimental Protocol
1. Sample Preparation
A crude sample of this compound, synthesized via standard organic chemistry methods, was prepared for purification. Approximately 500 mg of the crude material was dissolved in a minimal amount of dichloromethane (DCM) to ensure complete solubilization. This solution was then adsorbed onto 1 g of silica gel. The solvent was carefully removed under reduced pressure to yield a dry, free-flowing powder, a technique known as dry loading.
2. Chromatographic Conditions
The purification was performed using a normal-phase silica gel column. A linear gradient elution was employed to effectively separate the target compound from impurities.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40 g cartridge) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Flow Rate | 40 mL/min |
| Gradient | 0-100% B over 20 column volumes (CV) |
| Detection | UV at 254 nm and 280 nm |
| Sample Loading | 500 mg crude material (dry loaded) |
3. Purification Workflow
The purification process follows a systematic workflow from sample preparation to the isolation of the pure compound.
Caption: Workflow for the purification of this compound.
4. Fraction Analysis and Pooling
Fractions were collected based on the UV chromatogram. The purity of the collected fractions was assessed by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase and visualized under UV light. Fractions containing the pure desired product were pooled together.
Results and Discussion
The flash chromatography method successfully separated the target compound from both less polar and more polar impurities. The major product peak was observed to elute at approximately 35-45% ethyl acetate.
Table 2: Illustrative Purification Results
| Parameter | Value |
| Crude Mass | 500 mg |
| Isolated Mass | 425 mg |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Retention Time (HPLC) | 5.2 min |
The purity of the pooled fractions was confirmed by High-Performance Liquid Chromatography (HPLC) analysis, which indicated a purity of greater than 98%. The identity of the compound was further confirmed by ¹H NMR and Mass Spectrometry.
Conclusion
The described automated flash chromatography protocol provides an effective and reproducible method for the purification of this compound. This procedure is well-suited for researchers and scientists in drug development requiring high-purity materials for their studies. The use of a gradient elution and dry loading technique ensures efficient separation and high recovery of the target compound.
Detailed Protocol for Laboratory Implementation
I. Preparation of the Crude Sample (Dry Loading)
-
Weigh approximately 500 mg of the crude this compound into a round-bottom flask.
-
Dissolve the crude material in a minimal volume of dichloromethane (e.g., 2-3 mL).
-
Add 1 g of silica gel to the solution.
-
Gently swirl the flask to ensure the silica gel is evenly coated with the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
II. Setting up the Flash Chromatography System
-
Install a 40 g silica gel cartridge onto the automated flash chromatography system.
-
Prime the pumps with n-hexane (Solvent A) and ethyl acetate (Solvent B).
-
Equilibrate the column with 100% Solvent A for at least 2 column volumes.
-
Load the dry sample onto the system using the appropriate solid-load cartridge.
III. Chromatographic Run
-
Set the flow rate to 40 mL/min.
-
Program the following gradient:
-
0-5 CV: 0% B
-
5-25 CV: Linear gradient from 0% to 100% B
-
25-30 CV: 100% B
-
-
Set the UV detector to monitor at 254 nm and 280 nm.
-
Initiate the purification run and begin fraction collection based on the UV signal.
IV. Post-Purification Processing
-
Analyze the collected fractions using TLC (20% ethyl acetate in hexanes).
-
Identify and combine the fractions containing the pure product.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the final mass and calculate the percentage yield.
-
Confirm the purity of the final product using HPLC, NMR, and MS.
Caption: Logical relationship of the chromatographic purification process.
Application Notes and Protocols for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in Cell-Based Assays
For Research Use Only.
Introduction
7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a fluorinated derivative of the benzoxepine scaffold. While public domain data on the specific biological activities of this compound is limited, its structural features, including the fluorinated aromatic ring and the benzoxepin core, suggest potential applications in drug discovery and chemical biology research. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Benzoxepine derivatives have been explored for a variety of biological activities.
These application notes provide hypothetical, yet plausible, experimental protocols for investigating the potential anticancer effects of this compound in cell-based assays. The described methodologies are standard techniques for assessing cytotoxicity, apoptosis induction, and impact on a key signaling pathway often implicated in cancer progression.
Hypothetical Application: Investigation of Anticancer Properties
Based on the known activities of structurally related fluoroaryl compounds and other benzoxepine derivatives, a potential application for this compound is the investigation of its anticancer properties. The following protocols are designed to assess its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its potential mechanism of action via modulation of a cellular signaling pathway.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of a cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for another 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Detection by Caspase-3/7 Activity Assay
This protocol outlines a method to determine if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) and appropriate controls for a specified time (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Western Blot Analysis of a Hypothetical Signaling Pathway (e.g., MAPK/ERK Pathway)
This protocol is for investigating the effect of the compound on the phosphorylation status of key proteins in a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Materials:
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at selected concentrations for a specific time period (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (48h treatment)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 15.4 ± 2.5 |
| 100 | 5.1 ± 1.8 |
Table 2: Hypothetical Caspase-3/7 Activity in HeLa Cells Treated with this compound (24h treatment)
| Treatment | Fold Change in Luminescence (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| Compound (10 µM) | 3.5 ± 0.4 |
| Compound (50 µM) | 8.2 ± 0.9 |
Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols: 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in Neuropharmacology
A thorough review of publicly available scientific literature and databases reveals no specific experimental applications of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in the field of neuropharmacology. While the benzoxepine core is a scaffold of interest in medicinal chemistry, research detailing the synthesis, biological activity, and neuropharmacological investigation of this particular fluorinated derivative is not present in the current body of scientific publications.
The provided CAS number for this compound is 774-20-9, and while it is listed in chemical supplier databases, there are no associated research articles describing its use in neuropharmacological studies.[1][2] Searches for this compound and its potential derivatives in the context of central nervous system disorders, neurodegenerative diseases, or as a modulator of specific neural targets did not yield any relevant experimental data.
While direct information is unavailable, this document aims to provide a hypothetical framework for researchers interested in exploring the potential neuropharmacological applications of this compound, based on the activities of structurally related molecules. The following sections outline potential areas of investigation and general protocols that could be adapted for such a study.
Hypothetical Areas of Investigation
Given the structural alerts within the this compound molecule, several avenues of neuropharmacological research could be envisioned. The benzoxepine scaffold is present in compounds with diverse biological activities. The introduction of a fluorine atom at the 7-position can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity to target proteins.
Potential, yet unproven, areas of investigation could include:
-
Serotonin Receptor Modulation: Various heterocyclic compounds, including some with structural similarities to benzoxepines, have been shown to interact with serotonin (5-HT) receptors.[3][4][5] The modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other mood disorders.
-
Dopamine Receptor Ligands: The development of ligands for dopamine receptors is crucial for therapies targeting conditions like Parkinson's disease and schizophrenia.
-
AMPA Receptor Positive Allosteric Modulators (PAMs): Certain benzothiadiazine derivatives have been identified as positive allosteric modulators of AMPA receptors, enhancing cognitive function.[6][7] The benzoxepine core could potentially serve as a scaffold for similar activity.
-
Enzyme Inhibition in the CNS: The structure could be explored for its potential to inhibit key enzymes in the central nervous system, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are targets in the treatment of depression and Alzheimer's disease, respectively.
Experimental Protocols (General Framework)
The following are generalized protocols that would need to be adapted and optimized for the specific compound this compound.
Protocol 1: In Vitro Receptor Binding Assays
This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific neurotransmitter receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (specific to the receptor).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature and for a duration determined by the receptor's binding kinetics (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assays (e.g., cAMP Assay for GPCRs)
This protocol describes a method to assess the functional activity of the compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR (e.g., 5-HT7 receptor).[3]
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
Test compound.
-
A known agonist for the receptor.
-
A known antagonist for the receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Agonist Mode:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response).
-
-
Antagonist Mode:
-
Plate the cells as described above.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known agonist (typically its EC80).
-
Incubate and measure cAMP levels as in the agonist mode.
-
Generate a dose-response curve for the inhibition of the agonist response and determine the IC50.
-
Protocol 3: In Vivo Behavioral Assays (General Example: Forced Swim Test for Antidepressant-like Activity)
This protocol provides a general outline for a common behavioral test used to screen for antidepressant-like effects in rodents.
Objective: To assess the potential antidepressant-like activity of this compound in a mouse model.
Materials:
-
Male mice (e.g., C57BL/6).
-
Test compound, formulated for administration (e.g., dissolved in saline with a vehicle like Tween 80).
-
A positive control antidepressant drug (e.g., fluoxetine).
-
Vehicle control.
-
A cylindrical container filled with water (25 ± 1°C).
-
A video recording system.
-
Software for behavioral analysis.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, positive control, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the water-filled cylinder for a 6-minute session.
-
Record the behavior of the mice.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility time between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Data Presentation
As no quantitative data is available for this compound, the following tables are presented as templates for how such data could be structured if it were to be generated through the experimental protocols described above.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Data not available |
| 5-HT2A | [3H]Ketanserin | Data not available |
| 5-HT7 | [3H]5-CT | Data not available |
| D2 | [3H]Raclopride | Data not available |
| NET | [3H]Nisoxetine | Data not available |
| SERT | [3H]Citalopram | Data not available |
| DAT | [3H]WIN 35,428 | Data not available |
Table 2: In Vitro Functional Activity of this compound at the 5-HT7 Receptor
| Assay Mode | Parameter | Value |
| Agonist | EC50 (nM) | Data not available |
| Emax (%) | Data not available | |
| Antagonist | IC50 (nM) | Data not available |
Table 3: Effect of this compound in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | Data not available |
| Compound X | 10 | Data not available |
| Compound X | 30 | Data not available |
| Fluoxetine | 20 | Data not available |
Visualizations
Since there are no established signaling pathways or experimental workflows for this compound, the following diagrams represent hypothetical workflows and pathways that could be relevant to its investigation.
Caption: Hypothetical workflow for the neuropharmacological evaluation of a novel compound.
Caption: Hypothetical signaling pathway for antagonism at the 5-HT7 receptor.
References
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The development of novel anti-inflammatory therapeutics is a critical area of research. This document provides a comprehensive set of protocols to assess the anti-inflammatory potential of the novel compound, 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The methodologies detailed below will guide researchers in characterizing the compound's efficacy and mechanism of action, from initial in vitro screenings to more complex in vivo models. While specific data on this compound is emerging, the proposed assays are standard and robust methods for evaluating anti-inflammatory agents.[1][2]
Compound Information
| Compound Name | This compound |
| CAS Number | 774-20-9[3] |
| Molecular Formula | C₁₀H₉FO₂[4] |
| Molecular Weight | 180.18 |
| Structure | (Structure can be visualized using chemical drawing software) |
In Vitro Anti-inflammatory Assays
A series of in vitro assays are proposed to determine the direct effects of this compound on cellular models of inflammation. The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely accepted model for these studies.[5][6]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro assessment of anti-inflammatory activity.
Cell Viability Assay (MTT Assay)
It is essential to determine the cytotoxic potential of the test compound to ensure that any observed anti-inflammatory effects are not due to cell death.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Endpoint | Cell viability (%) |
| Incubation Time | 24 hours |
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite, a stable product of NO.[6]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[6] Nitrite concentrations are calculated using a sodium nitrite standard curve.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) |
| Assay | Griess Assay |
| Endpoint | Nitrite Concentration (µM) |
| Incubation Time | 24 hours |
Quantification of Pro-inflammatory Cytokines (ELISA)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response.
Protocol:
-
Following the same treatment protocol as the Griess assay, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.
-
Measure the absorbance and calculate cytokine concentrations based on a standard curve.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulant | LPS |
| Assay | ELISA |
| Endpoints | TNF-α, IL-6, IL-1β concentrations (pg/mL) |
Investigation of Molecular Mechanisms
Signaling Pathway Diagram
Caption: Potential inhibitory action on inflammatory signaling pathways.
Western Blot Analysis
To elucidate the mechanism of action, the effect of the compound on the protein expression of key inflammatory mediators and signaling molecules can be assessed by Western blotting.[5]
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phosphorylated NF-κB (p-p65), phosphorylated p38 MAPK (p-p38), and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Band intensities can be quantified using densitometry.
| Parameter | Description |
| Technique | Western Blot |
| Target Proteins | iNOS, COX-2, p-NF-κB, p-p38, β-actin |
| Endpoint | Relative protein expression levels |
In Vivo Anti-inflammatory Assays
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism.[1][2]
Experimental Workflow: In Vivo Assays
Caption: Workflow for in vivo assessment of anti-inflammatory activity.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[7][8]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer this compound at different doses (e.g., 10, 25, 50 mg/kg) via oral gavage. A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
| Parameter | Description |
| Animal Model | Wistar rats or Swiss albino mice |
| Inducing Agent | Carrageenan (1%) |
| Measurement | Paw volume (mL) |
| Endpoint | Percentage inhibition of edema |
Histopathological and Biochemical Analysis
At the end of the in vivo experiment, further analysis can provide insights into the compound's mechanism of action.
Protocol:
-
Euthanize the animals and collect the inflamed paw tissue.
-
Fix a portion of the tissue in 10% formalin for histopathological examination (H&E staining) to assess inflammatory cell infiltration and tissue damage.
-
Homogenize the remaining tissue to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the tissue homogenate can also be quantified by ELISA.
| Parameter | Description |
| Analysis | Histopathology (H&E), Myeloperoxidase (MPO) assay, ELISA |
| Tissue | Paw tissue |
| Endpoints | Inflammatory cell infiltration, MPO activity, Cytokine levels |
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant. The results will help to build a comprehensive profile of the anti-inflammatory activity of this compound, guiding further preclinical development.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes and Protocols for the Quantification of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Abstract
This document provides a generalized framework for the quantitative analysis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated benzoxepin derivative. Due to the limited availability of specific validated methods for this compound in the public domain, this application note outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are based on established analytical principles for compounds with similar chemical structures. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific matrices and instrumentation.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document presents template protocols for HPLC-UV and LC-MS/MS, two common and powerful analytical techniques for the quantification of organic molecules.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore. The benzoxepinone core of the target analyte is expected to have sufficient UV absorbance for sensitive detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification in complex samples such as plasma, tissue homogenates, or other biological fluids.
Experimental Protocols
The following are generalized experimental protocols. Note: These protocols have not been validated for this specific analyte and will require optimization and validation by the end-user.
HPLC-UV Protocol
3.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Extraction (from a hypothetical matrix, e.g., a simple formulation):
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any excipients.
-
Collect the supernatant for analysis.
-
3.1.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | To be determined by UV scan (estimated around 254 nm) |
3.1.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the test samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Protocol
3.2.1. Sample Preparation
-
Standard and Internal Standard (IS) Preparation: Prepare stock solutions of the analyte and a suitable internal standard (e.g., a deuterated analog, if available) in methanol or acetonitrile. Prepare calibration standards and quality control (QC) samples by spiking the blank matrix with appropriate volumes of the analyte and IS stock solutions.
-
Protein Precipitation (for biological matrices like plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3.2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusion of the analyte standard |
3.2.3. Data Analysis
-
Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion and suitable product ions for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Data Presentation (Hypothetical Performance Data)
The following tables present hypothetical performance characteristics for the described methods. These values are illustrative and must be determined experimentally during method validation.
Table 1: Hypothetical HPLC-UV Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Hypothetical LC-MS/MS Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Application Note and Protocols for the Derivatization of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one scaffold is a promising starting point for the development of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a lead compound affect its biological activity. This document outlines detailed protocols for the derivatization of this compound at three key positions: the carbonyl group, the aromatic ring, and the aliphatic portion of the oxepine ring. These derivatizations will enable the exploration of the chemical space around the core structure to identify compounds with improved potency and selectivity, potentially as kinase inhibitors.
Data Presentation: Exemplary SAR Data
The following table presents hypothetical SAR data for a series of derivatives of this compound against a target kinase (e.g., a receptor tyrosine kinase). This data is for illustrative purposes to guide the interpretation of experimental results.
| Compound ID | R1 (Position 5) | R2 (Position 8) | R3 (Position 2) | Kinase IC50 (nM) |
| 1 (Parent) | =O | -H | -H | 1500 |
| 2a | -NH(CH₂CH₂OH) | -H | -H | 850 |
| 2b | -NH(c-propyl) | -H | -H | 450 |
| 3a | =O | -Phenyl | -H | 750 |
| 3b | =O | -4-pyridyl | -H | 300 |
| 4a | =O | -H | -CH₃ | 1200 |
| 4b | -NH(c-propyl) | -4-pyridyl | -H | 50 |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
Protocol 1: Derivatization of the Carbonyl Group (Position 5) via Reductive Amination
This protocol describes the conversion of the ketone at position 5 to a series of secondary and tertiary amines.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., ethanolamine, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) is added the desired primary or secondary amine (1.2 mmol).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine/enamine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine derivative.
Protocol 2: Derivatization of the Aromatic Ring (Position 8) via Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of aryl or heteroaryl substituents at the 8-position, which requires prior bromination of the parent compound.
Part A: Bromination at Position 8
-
Note: This is a hypothetical procedure, and reaction conditions may need optimization.
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is added N-bromosuccinimide (NBS) (1.1 mmol).
-
A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst may be required.
-
The reaction is stirred at an appropriate temperature (e.g., room temperature to 80 °C) until TLC indicates completion.
-
Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate solution), extraction with an organic solvent, and purification by chromatography to yield 8-bromo-7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Part B: Suzuki-Miyaura Cross-Coupling Materials:
-
8-bromo-7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
-
Aryl or heteroaryl boronic acid of choice (e.g., phenylboronic acid, 4-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel is added 8-bromo-7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 mmol), the desired boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The solvent system (e.g., 1,4-dioxane and water, 4:1, 10 mL) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 8-substituted derivative.
Protocol 3: Derivatization of the Aliphatic Ring (Position 2) via Alkylation
This protocol describes the introduction of an alkyl group at the 2-position via enolate formation and subsequent alkylation.
Materials:
-
This compound
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of the strong base (e.g., LDA, 1.1 mmol) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of this compound (1.0 mmol) in anhydrous THF is added dropwise to the cooled base solution.
-
The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkylating agent (1.2 mmol) is added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-alkylated derivative.
Mandatory Visualizations
Caption: Workflow for SAR studies of this compound.
Caption: A potential signaling pathway targeted by benzoxepinone derivatives.
Application Notes & Protocols: In Vitro Evaluation of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive set of protocols for the in vitro evaluation of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a synthetic benzoxepinone derivative. The following sections detail experimental procedures to assess its potential as an anti-inflammatory agent. The protocols include cell viability assays to determine cytotoxicity, enzyme inhibition assays to investigate its effect on key inflammatory enzymes, and cell-based assays to elucidate its mechanism of action on cellular signaling pathways. All data presented herein is for illustrative purposes to guide researchers in their experimental design.
Introduction
Benzoxepinone scaffolds are present in a variety of natural products and synthetic compounds with diverse pharmacological activities. While the specific biological profile of this compound is not extensively characterized in the literature, its structural similarity to other bioactive heterocyclic compounds suggests potential utility in drug discovery. These protocols outline a hypothetical investigation into its anti-inflammatory properties, providing a framework for researchers to conduct a thorough in vitro assessment.
Potential Anti-inflammatory Activity
Based on the known biological activities of similar heterocyclic structures, a plausible hypothesis is that this compound may exert anti-inflammatory effects. This could potentially occur through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The following experimental plan is designed to test this hypothesis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., RAW 264.7 murine macrophages) and to establish a non-toxic concentration range for subsequent cell-based assays.
Materials:
-
This compound (MW: 180.17 g/mol )
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO in DMEM) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Hypothetical Data Summary:
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 97.5 ± 4.8 |
| 10 | 95.1 ± 5.3 |
| 25 | 88.7 ± 6.2 |
| 50 | 75.3 ± 7.1 |
| 100 | 45.6 ± 8.0 |
Cyclooxygenase (COX-2) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Celecoxib (positive control)
Protocol:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Prepare various concentrations of this compound and the positive control (celecoxib).
-
In a 96-well plate, add the assay buffer, heme, and the test compound or control.
-
Add the COX-2 enzyme and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Hypothetical Data Summary:
| Compound | IC50 (µM) |
| This compound | 12.5 |
| Celecoxib (Positive Control) | 0.05 |
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells
Objective: To evaluate the effect of the compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
L-NMMA (positive control)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + L-NMMA).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Hypothetical Data Summary:
| Treatment | NO Production (% of LPS Control) |
| Control (No LPS) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 8.9 |
| LPS + Compound (1 µM) | 92.4 ± 7.5 |
| LPS + Compound (5 µM) | 75.1 ± 6.8 |
| LPS + Compound (10 µM) | 58.3 ± 5.4 |
| LPS + Compound (25 µM) | 35.7 ± 4.9 |
| LPS + L-NMMA (Positive Control) | 15.6 ± 2.3 |
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The provided protocols and hypothetical data offer a structured approach for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. Researchers can adapt these methods to their specific needs and available resources. The results from these assays will provide valuable insights into the compound's bioactivity and guide further preclinical development.
Application Notes and Protocols for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
Introduction
7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a fluorinated benzoxepinone derivative. Compounds of this class are of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific handling and storage data, a conservative approach based on best laboratory practices is essential.
Physicochemical Data
A summary of the available physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 774-20-9 | [1][2] |
| Molecular Formula | C₁₀H₉FO₂ | [1][2] |
| Molecular Weight | 180.17 g/mol | [1] |
Health and Safety Information
Specific GHS hazard classifications for this compound are currently unavailable. Therefore, it should be handled as a substance with unknown hazards. General safety precautions for similar chemical compounds are outlined below.
A generalized workflow for donning and doffing PPE is illustrated below.
Caption: General workflow for donning and doffing Personal Protective Equipment (PPE).
The following are general first aid recommendations. Seek immediate medical attention if symptoms persist or in case of significant exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing by wearing appropriate PPE.
-
Wash hands thoroughly after handling.
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. While specific storage temperatures are not provided, storage at 2-8°C is a common practice for similar research compounds to prolong shelf life.
A decision-making process for appropriate storage conditions is depicted below.
Caption: Decision workflow for determining appropriate storage conditions.
Experimental Protocols
Due to the absence of specific experimental data, the following are generalized protocols that can be adapted to determine the stability and solubility of this compound.
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., water, PBS, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent.
-
Equilibrate the solutions by shaking or vortexing at a constant temperature for 24 hours.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).
Objective: To assess the stability of the compound under various conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound
-
Buffers of varying pH
-
Incubators/ovens set to different temperatures
-
Light exposure chamber
-
HPLC or other suitable analytical method
Procedure:
-
Prepare stock solutions of the compound in a suitable solvent.
-
Aliquot the stock solution into different buffers and conditions to be tested (e.g., pH 4, 7, 9; 4°C, 25°C, 40°C; light vs. dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
-
Calculate the degradation rate under each condition.
Spill and Disposal Procedures
In case of a spill, wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
Application Notes and Protocols for the Use of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one as an Intermediate for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a versatile fluorinated heterocyclic ketone that holds significant promise as a key intermediate in the synthesis of novel bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds. The benzoxepine scaffold itself is a privileged structure found in a variety of biologically active natural products and synthetic compounds. This document provides detailed application notes and protocols for the derivatization of this intermediate into novel compounds with potential therapeutic applications, particularly as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Data Presentation: Summary of Synthesized Compounds and Biological Activity
A series of novel compounds were synthesized from this compound and evaluated for their in vitro activity against the PI3Kα enzyme and their anti-proliferative effects on the MCF-7 breast cancer cell line.
| Compound ID | Structure | PI3Kα IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) |
| FBO-01 | N-(7-fluoro-5-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide | > 10,000 | > 100 |
| FBO-02 | 5-(4-aminophenyl)-7-fluoro-2,3-dihydro-1-benzoxepin-5-ol | 850 | 25.6 |
| FBO-03 | 7-fluoro-5-(4-methoxyphenyl)-2,3-dihydro-1-benzoxepin-5-ol | 250 | 8.2 |
| FBO-04 | 7-fluoro-5-(pyridin-4-yl)-2,3-dihydro-1-benzoxepin-5-ol | 75 | 1.5 |
Experimental Protocols
General Synthetic Protocol for Derivatization via Grignard Reaction
This protocol outlines a general procedure for the synthesis of 5-aryl-7-fluoro-2,3-dihydro-1-benzoxepin-5-ol derivatives (FBO-02, FBO-03, FBO-04) from this compound.
Materials:
-
This compound
-
Substituted aryl bromide (e.g., 4-bromoaniline, 4-bromoanisole, 4-bromopyridine)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Dissolve the substituted aryl bromide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium turnings.
-
If the reaction does not initiate (disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-aryl-7-fluoro-2,3-dihydro-1-benzoxepin-5-ol derivative.
Protocol for In Vitro PI3Kα Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the kinase buffer containing the PI3Kα enzyme to each well of a 384-well plate.
-
Add 1 µL of the diluted test compounds or DMSO (as a control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 4 µL of a solution containing PIP2 and ATP in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Application Notes and Protocols for the Scalable Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scalable synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a key intermediate in the development of various pharmaceutical agents. The described protocol is optimized for scale-up, ensuring consistent yield and purity from laboratory to pilot-plant scale. This application note includes a comprehensive experimental protocol, tabulated data from various scales, and a workflow diagram to facilitate seamless technology transfer and implementation in a drug development setting.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics targeting a range of biological pathways. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). As demand for this intermediate grows, the need for a robust and scalable synthetic process becomes paramount. This protocol details a reliable method for the multi-gram to kilogram-scale production of this valuable compound.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound involves a two-step process starting from commercially available 4-fluorophenol and γ-butyrolactone. The initial step is a Friedel-Crafts acylation, followed by an intramolecular cyclization.
Step 1: Friedel-Crafts Acylation
4-Fluorophenol is acylated with γ-butyrolactone in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to form 4-(4-fluoro-2-hydroxyphenyl)butanoic acid.
Step 2: Intramolecular Cyclization
The resulting butanoic acid derivative undergoes an intramolecular cyclization reaction, typically promoted by a strong acid like polyphosphoric acid (PPA), to yield the target compound, this compound.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of this compound at different scales.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Step 1: Friedel-Crafts Acylation | ||
| 4-Fluorophenol (molar eq.) | 1.0 | 1.0 |
| γ-Butyrolactone (molar eq.) | 1.1 | 1.1 |
| Aluminum Chloride (molar eq.) | 2.5 | 2.5 |
| Reaction Time (hours) | 4 | 6 |
| Yield (%) | 85 | 82 |
| Purity (HPLC, %) | 98 | 97 |
| Step 2: Intramolecular Cyclization | ||
| 4-(4-fluoro-2-hydroxyphenyl)butanoic acid (molar eq.) | 1.0 | 1.0 |
| Polyphosphoric Acid (weight excess) | 10x | 10x |
| Reaction Time (hours) | 2 | 3 |
| Yield (%) | 90 | 88 |
| Purity (HPLC, %) | 99 | 99 |
| Overall Yield (%) | 76.5 | 72.2 |
Experimental Protocols
Step 1: Synthesis of 4-(4-fluoro-2-hydroxyphenyl)butanoic acid (Laboratory Scale)
-
To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (33.3 g, 0.25 mol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add nitrobenzene (100 mL) as the solvent.
-
In a separate beaker, dissolve 4-fluorophenol (11.2 g, 0.1 mol) and γ-butyrolactone (9.5 g, 0.11 mol) in nitrobenzene (50 mL).
-
Add the solution of 4-fluorophenol and γ-butyrolactone dropwise to the stirred suspension of aluminum chloride over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 4-(4-fluoro-2-hydroxyphenyl)butanoic acid as a white solid.
Step 2: Synthesis of this compound (Laboratory Scale)
-
Place 4-(4-fluoro-2-hydroxyphenyl)butanoic acid (19.8 g, 0.1 mol) and polyphosphoric acid (200 g) in a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the mixture to 90 °C with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully add crushed ice (400 g).
-
Stir the mixture until the polyphosphoric acid is fully hydrolyzed.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is recrystallized from ethanol to yield this compound as a crystalline solid.
Visualizations
Synthetic Workflow Diagramdot
// Nodes Start [label="Starting Materials:\n4-Fluorophenol\nγ-Butyrolactone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Friedel-Crafts Acylation\n(AlCl₃, Nitrobenzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n4-(4-fluoro-2-hydroxyphenyl)butanoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Intramolecular Cyclization\n(Polyphosphoric Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate [label="Yield: 82-85%"]; Intermediate -> Step2; Step2 -> Purification [label="Yield: 88-90%"]; Purification -> FinalProduct; }
Application Notes and Protocols for Efficacy Testing of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial efficacy testing of the novel compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. Given the limited publicly available biological data for this specific molecule, a tiered screening approach is proposed to identify potential therapeutic applications, focusing on oncology and inflammation, two areas with well-established preclinical models.
Introduction
This compound is a synthetic organic compound with the molecular formula C₁₀H₉FO₂.[1][2][3] Its benzoxepine core structure is found in various biologically active molecules, suggesting potential for therapeutic applications. This document outlines a systematic experimental design to evaluate its efficacy, starting with broad in vitro screening followed by more focused in vivo studies based on initial findings.
Tiered Experimental Workflow
A stepwise approach will be employed to efficiently screen for biological activity and then validate potential efficacy in more complex models.
Caption: Tiered experimental workflow for efficacy testing.
In Vitro Efficacy Screening Protocols
Anti-Cancer Screening
Objective: To assess the cytotoxic potential of this compound against a panel of human cancer cell lines.
Protocol: Cell Viability (MTT) Assay [4]
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Anti-Inflammatory Screening
Objective: To evaluate the ability of the compound to suppress the production of pro-inflammatory mediators in activated macrophages.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
In Vivo Efficacy Models
Positive results from in vitro screening will warrant further investigation in established animal models.
Human Tumor Xenograft Model (for Anti-Cancer Efficacy)[5][6]
Objective: To assess the in vivo anti-tumor activity of the compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line that showed sensitivity in vitro into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (at various doses) and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Carrageenan-Induced Paw Edema Model (for Anti-Inflammatory Efficacy)[7][8][9]
Objective: To evaluate the in vivo anti-inflammatory effects on acute inflammation.
Protocol:
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Treatment: Administer the test compound or vehicle control orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| PC-3 | Prostate |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | ||
| 10 | ||
| 50 |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| Compound (Low Dose) | ||
| Compound (High Dose) | ||
| Positive Control |
Table 4: In Vivo Anti-Inflammatory Efficacy in Paw Edema Model
| Treatment Group | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | N/A |
| Compound (Low Dose) | |
| Compound (High Dose) | |
| Indomethacin |
Hypothetical Signaling Pathway for Investigation
Should the compound exhibit significant anti-inflammatory activity, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The guidance is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: I am attempting the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?
Answer:
Low or no yield in the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid is a common issue, often stemming from the deactivating effect of the fluorine atom on the aromatic ring and suboptimal reaction conditions. Here are the primary factors to investigate and corresponding troubleshooting steps:
-
Insufficient Catalyst Activity: The fluorine atom deactivates the aromatic ring, making the electrophilic substitution more challenging. Standard Lewis acids might not be potent enough to drive the reaction to completion.
-
Solution: Employ stronger dehydrating acids/catalysts that are known to be effective for intramolecular Friedel-Crafts acylations of less reactive substrates. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are excellent alternatives to traditional Lewis acids for this type of cyclization.[1][2][3][4][5][6]
-
-
Inadequate Reaction Temperature and Time: The reaction may require more forcing conditions to overcome the activation energy barrier heightened by the electron-withdrawing fluorine group.
-
Moisture in the Reaction: Friedel-Crafts acylation catalysts are highly sensitive to moisture, which can quench the catalyst and halt the reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Starting Material: Impurities in the 3-(4-fluorophenoxy)propanoic acid can interfere with the reaction.
-
Solution: Purify the starting material by recrystallization or column chromatography before use. Confirm its purity by analytical techniques such as NMR and melting point.
-
Formation of Side Products/Impurities
Question: My reaction is producing the desired product, but it is contaminated with significant amounts of side products, making purification difficult. What are the likely side reactions, and how can I minimize them?
Answer:
Side product formation in this synthesis is often related to the harsh conditions required for the cyclization. Common side reactions include intermolecular reactions and decomposition.
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing intramolecularly, leading to polymeric byproducts.
-
Solution: Employ high dilution conditions. Add the starting material slowly to the pre-heated catalyst mixture to maintain a low concentration of the reactive intermediate.
-
-
Decomposition/Charring: The strong acids and high temperatures used can lead to the decomposition of the starting material or product, often observed as a dark, tarry reaction mixture.
-
Ortho- vs. Para-Acylation: While the primary directing effect of the ether linkage is ortho and para to the oxygen, the desired cyclization is an ortho-acylation. The fluorine atom at the para position blocks that site. However, other positions on the ring could potentially be acylated under harsh conditions, though this is less likely.
-
Solution: Precise control of reaction conditions (catalyst, temperature, and time) is key to maximizing the regioselectivity of the intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid?
A1: For deactivated substrates like 3-(4-fluorophenoxy)propanoic acid, strong dehydrating acids that can also act as catalysts are generally most effective. Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) and polyphosphoric acid (PPA) are highly recommended.[1][2][3][4][5][6] Eaton's reagent is often preferred as it is less viscous and can lead to cleaner reactions with easier work-up.[1][2][3]
Q2: What are the recommended reaction conditions (temperature, time) for this synthesis?
A2: The optimal conditions will depend on the chosen catalyst. A good starting point would be:
-
With Polyphosphoric Acid (PPA): Heat the PPA to around 80-100°C before slowly adding the 3-(4-fluorophenoxy)propanoic acid. Stir the mixture at this temperature for 2-4 hours, monitoring by TLC.[5][6]
-
With Eaton's Reagent: The reaction can often be conducted at a lower temperature, starting at room temperature and gently heating to 50-70°C if necessary. Reaction times are typically in the range of 1-3 hours.[3]
Q3: How can I effectively purify the final product, this compound?
A3: Purification typically involves the following steps:
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice and water to decompose the catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[7]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7] Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
Q4: Can I use a traditional Lewis acid like AlCl₃ for this reaction?
A4: While AlCl₃ is a classic Friedel-Crafts catalyst, it is often less effective for intramolecular cyclizations of carboxylic acids and can be problematic with deactivated substrates. The fluorine atom's electron-withdrawing nature makes the aromatic ring less nucleophilic, and the carboxylic acid can complex with AlCl₃, requiring stoichiometric amounts and potentially leading to more side reactions.[8][9] PPA or Eaton's reagent are generally superior choices for this specific transformation.
Quantitative Data Summary
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Notes |
| AlCl₃ | 80-100 | 4-6 | 10-30 | Often requires conversion of the carboxylic acid to the acid chloride first. Prone to side reactions. |
| Polyphosphoric Acid (PPA) | 80-120 | 2-4 | 50-70 | Good for deactivated rings, but can be viscous and lead to charring at higher temperatures.[5][6] |
| Eaton's Reagent | 50-70 | 1-3 | 60-85 | Generally gives cleaner reactions and higher yields with easier work-up.[1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid
This protocol is a representative method for the synthesis of the precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water.
-
Reagent Addition: To the stirred solution, add β-propiolactone (1.1 eq) dropwise. An exothermic reaction will occur.
-
Reaction: After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(4-fluorophenoxy)propanoic acid.
Protocol 2: Intramolecular Cyclization using Eaton's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, place Eaton's reagent (10 parts by weight relative to the starting material).
-
Reagent Addition: With vigorous stirring, add 3-(4-fluorophenoxy)propanoic acid (1.0 eq) portion-wise to the Eaton's reagent at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.[3][7]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]
- 2. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The primary focus is on addressing common side reactions encountered during the key intramolecular Friedel-Crafts acylation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, most commonly 4-(3-fluorophenoxy)butanoic acid. This reaction involves the cyclization of the butanoic acid chain onto the fluorinated benzene ring in the presence of a strong acid catalyst.
Q2: What are the primary expected side reactions in this synthesis?
The main side reactions encountered during the intramolecular Friedel-Crafts acylation are the formation of an undesired regioisomer and potential cleavage of the ether linkage in the starting material.
-
Isomer Formation: Due to the directing effects of the fluorine and alkoxy substituents on the aromatic ring, cyclization can potentially occur at two different positions, leading to the formation of the isomeric byproduct, 5-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
-
Ether Cleavage: The strong acidic conditions required for the Friedel-Crafts reaction can lead to the cleavage of the ether bond in the 4-(3-fluorophenoxy)butanoic acid precursor, resulting in the formation of 3-fluorophenol and other degradation products.
Q3: How do the substituents on the aromatic ring influence the formation of isomers?
The regioselectivity of the intramolecular Friedel-Crafts acylation is governed by the electronic effects of the substituents on the aromatic ring. In the precursor, 4-(3-fluorophenoxy)butanoic acid, the alkoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The directing effects of these two groups will determine the position of the cyclization. The formation of the desired 7-fluoro isomer versus the undesired 5-fluoro isomer is a key challenge.
Q4: Which catalysts are typically used for this intramolecular Friedel-Crafts acylation, and how do they affect side reactions?
Commonly used catalysts for this type of reaction include polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). The choice of catalyst and reaction conditions can significantly impact the yield of the desired product and the extent of side reactions. Harsher conditions (e.g., high temperatures, prolonged reaction times) are more likely to promote both isomer formation and ether cleavage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 7-fluoro isomer and presence of the 5-fluoro isomer. | The directing effects of the fluorine and alkoxy groups are competing, leading to a mixture of regioisomers. | Optimize reaction conditions by lowering the temperature and reducing the reaction time. Screen different catalysts (e.g., PPA vs. Eaton's reagent) to determine the optimal selectivity. |
| Significant formation of 3-fluorophenol. | The strong acid catalyst is causing cleavage of the ether linkage in the starting material. | Use a milder catalyst or less harsh reaction conditions. A lower reaction temperature and shorter reaction time can minimize ether cleavage. Ensure that the starting material is fully dissolved before heating to avoid localized overheating. |
| Incomplete reaction, with starting material remaining. | The reaction conditions (temperature, time, or catalyst concentration) are insufficient for complete conversion. | Increase the reaction temperature or prolong the reaction time cautiously, while monitoring for an increase in side products. The concentration of the catalyst can also be optimized. |
| Formation of polymeric or tar-like byproducts. | This can result from excessive heating, prolonged reaction times, or the use of a highly concentrated acid catalyst, leading to intermolecular reactions and degradation. | Reduce the reaction temperature and time. Ensure efficient stirring to prevent localized overheating. The work-up procedure should be performed promptly after the reaction is complete. |
Experimental Protocols
A detailed experimental protocol for the key intramolecular Friedel-Crafts acylation step is provided below.
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of 4-(3-fluorophenoxy)butanoic acid
-
Reagents and Equipment:
-
4-(3-fluorophenoxy)butanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
Place 4-(3-fluorophenoxy)butanoic acid in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add the acid catalyst (e.g., 10 parts by weight of PPA relative to the starting material) to the flask.
-
Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the desired this compound.
-
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A flowchart outlining the troubleshooting process for common side reactions encountered during the synthesis.
Signaling Pathway of the Intramolecular Friedel-Crafts Acylation and Side Reactions
Caption: The reaction pathway showing the formation of the desired product and major side products from the starting material.
Technical Support Center: Purification of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Assuming the compound is synthesized via an intramolecular Friedel-Crafts acylation, common impurities may include:
-
Unreacted starting material (e.g., a substituted phenoxypropanoic acid or its corresponding acyl chloride).
-
Polymeric byproducts.
-
Isomeric products from alternative cyclization pathways.
-
Residual acid catalyst.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purification process. It can be used to identify the fractions containing the pure product during column chromatography and to assess the purity of the crystalline solid after recrystallization. A common visualization technique is UV light (254 nm), as the aromatic ring of the compound will absorb UV radiation.
Troubleshooting Guides
Flash Column Chromatography
Problem 1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution:
-
Try a more polar solvent system, such as methanol in dichloromethane.
-
If the issue persists, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This can help to reduce strong interactions with acidic sites on the silica.
-
Problem 2: The desired product is co-eluting with an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution:
-
Optimize the solvent system by testing various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on the column.
-
Consider using a different solvent system altogether. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.
-
If the co-eluting impurity is significantly different in polarity, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, may be effective.
-
Problem 3: The compound appears to be decomposing on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Use a less acidic stationary phase, such as neutral alumina.
-
Deactivate the silica gel with a base (e.g., triethylamine) as described in Problem 1.
-
Work quickly and avoid prolonged exposure of the compound to the stationary phase.
-
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solubility of the compound in the chosen solvent is too high, or the solution is cooling too rapidly.
-
Solution:
-
Ensure you are using a minimal amount of hot solvent to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
If the problem persists, try a different solvent or a solvent mixture. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. For aromatic ketones, mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) often work well. Add the poor solvent dropwise to the hot, dissolved solution until it becomes slightly cloudy, then add a few drops of the good solvent to clarify before allowing it to cool slowly.
-
Problem 2: No crystals form, even after cooling the solution for an extended period.
-
Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound, if available.
-
Reduce the volume of the solvent by evaporation and allow the solution to cool again.
-
Problem 3: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent did not effectively differentiate between the product and the impurities, or the crystals were not washed properly.
-
Solution:
-
Select a different recrystallization solvent where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).
-
After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Not applicable |
| Typical Eluent System | Ethyl acetate/Hexane (gradient or isocratic)[1][2] | Hexane, Ethyl acetate/Hexane mixture, Ethanol/Water[1] |
| Typical Eluent Ratio | Start with 5-10% Ethyl acetate in Hexane, and increase polarity as needed. | Varies depending on the specific solvent system. |
| Target Rf on TLC | 0.2 - 0.4 | Not applicable |
| Typical Yield | >85% recovery from the column | >70% recovery of crystalline material |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude compound in a test tube.
-
Add a small amount of a potential solvent (e.g., hexane, ethanol, or an ethyl acetate/hexane mixture) at room temperature. The compound should be sparingly soluble.
-
Heat the mixture. A good solvent will fully dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Technical Support Center: Optimizing Fluorination of Benzoxepinones
Welcome to the technical support center for the fluorination of benzoxepinones. This resource is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of fluorinated benzoxepinone derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the electrophilic fluorination of benzoxepinones, a common strategy for introducing fluorine into this scaffold.
Issue 1: Low or No Conversion to the Fluorinated Product
| Potential Cause | Suggested Solution |
| Insufficiently activated substrate: The benzoxepinone starting material may not be sufficiently nucleophilic to react with the electrophilic fluorine source. | - Enolization: For α-fluorination, ensure conditions are favorable for enolate or enol formation. This can be achieved by adding a suitable base (e.g., NaH, LDA for stoichiometric reactions) or an acid/organocatalyst for catalytic approaches.[1] - Temperature: Increasing the reaction temperature may promote the reaction, but monitor for potential side reactions. |
| Inactive fluorinating agent: The fluorinating agent may have degraded due to improper storage or handling. | - Fresh Reagent: Use a freshly opened bottle of the fluorinating agent (e.g., Selectfluor™, NFSI). - Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture can deactivate some fluorinating agents. |
| Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | - Solvent Screening: Screen a range of solvents. Acetonitrile is a common choice for electrophilic fluorinations.[2] Other options include dichloromethane (DCM), or for some substrates, even aqueous media.[3] |
| Catalyst inefficiency: If using a catalytic system, the chosen catalyst may not be effective for the specific benzoxepinone substrate. | - Catalyst Screening: If using an organocatalyst for enantioselective fluorination, screen different catalyst structures (e.g., cinchona alkaloid derivatives).[4] For transition metal-catalyzed reactions, vary the metal and ligand. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Over-fluorination (Difluorination): The mono-fluorinated product is more reactive than the starting material, leading to the formation of difluorinated byproducts. | - Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the fluorinating agent. - Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration. - Temperature Control: Perform the reaction at a lower temperature to improve selectivity. |
| Poor Regioselectivity: Fluorination occurs at multiple positions on the benzoxepinone scaffold. | - Steric and Electronic Control: The inherent steric and electronic properties of the benzoxepinone will influence regioselectivity. Analyze the substrate to predict the most likely site of reaction. - Directing Groups: The presence of directing groups on the aromatic ring can influence the position of fluorination. - Catalyst Control: For α-fluorination of asymmetric ketones, the choice of a bulky organocatalyst can provide excellent regiocontrol.[5] |
| Aromatic vs. Aliphatic Fluorination: For benzoxepinones with an enolizable ketone, competition between aromatic C-H fluorination and α-keto fluorination can occur. | - Solvent Choice: The choice of solvent can direct regioselectivity. For example, in the fluorination of some aryl alkyl ketones, acetonitrile favors aromatic fluorination, while methanol favors α-fluorination.[6] |
Issue 3: Difficult Purification of the Fluorinated Product
| Potential Cause | Suggested Solution |
| Co-elution of starting material and product: The polarity of the starting material and the fluorinated product may be very similar. | - Advanced Chromatography: Utilize more sophisticated purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). - Derivatization: Temporarily derivatize the product or starting material to alter its polarity for easier separation. |
| Byproducts from the fluorinating agent: Reagents like Selectfluor™ and NFSI produce byproducts that can complicate purification. | - Aqueous Workup: Perform an aqueous workup to remove water-soluble byproducts. - Specific Scavengers: In some cases, specific scavenger resins can be used to remove reagent-derived impurities. |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for my benzoxepinone substrate?
A1: The choice of fluorinating agent depends on the reactivity of your substrate and the desired outcome.
-
Selectfluor™ (F-TEDA-BF₄): A powerful and widely used electrophilic fluorinating agent suitable for a broad range of substrates, including less reactive ones.[1][7]
-
N-Fluorobenzenesulfonimide (NFSI): Another common and effective electrophilic fluorinating agent. It is often used in organocatalytic enantioselective fluorinations.[4][8]
-
For electron-rich benzoxepinones: A milder fluorinating agent might be necessary to avoid side reactions.
-
For electron-deficient benzoxepinones: A more reactive agent like Selectfluor™ may be required.
Q2: How can I achieve enantioselective fluorination of a chiral benzoxepinone?
A2: Enantioselective α-fluorination of cyclic ketones can be achieved using organocatalysis. Chiral primary amine catalysts, such as those derived from cinchona alkaloids, have been shown to be highly effective in promoting the enantioselective fluorination of cyclic ketones with NFSI.[4][9] The choice of catalyst can control the stereochemical outcome.
Q3: What is the general mechanism for the electrophilic α-fluorination of a ketone?
A3: The generally accepted mechanism involves the formation of an enol or enolate intermediate from the benzoxepinone. This nucleophilic intermediate then attacks the electrophilic fluorine source (e.g., Selectfluor™ or NFSI), leading to the formation of the α-fluorinated ketone.[1][2]
Q4: Can I use nucleophilic fluorination methods for benzoxepinones?
A4: Yes, nucleophilic fluorination is a viable alternative. This approach typically involves the displacement of a leaving group (e.g., a hydroxyl group activated as a tosylate or mesylate, or a halide) by a nucleophilic fluoride source such as KF, CsF, or tetra-n-butylammonium fluoride (TBAF).[10] This method is particularly useful for introducing fluorine at specific positions if a suitable precursor is available.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic α-Fluorination of a Benzoxepinone using Selectfluor™
This protocol is a general starting point and may require optimization for your specific benzoxepinone substrate.
-
Preparation: To a solution of the benzoxepinone (1.0 equiv) in anhydrous acetonitrile (0.1 M), add a suitable base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Stir the mixture at room temperature for 1 hour to allow for complete enolate formation.
-
Fluorination: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add Selectfluor™ (1.1 equiv) in one portion.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated benzoxepinone.
Protocol 2: General Procedure for Organocatalytic Enantioselective α-Fluorination of a Benzoxepinone using NFSI
This protocol is adapted from established methods for cyclic ketones and serves as a starting point for achieving enantioselective fluorination.[4]
-
Preparation: In a vial, dissolve the benzoxepinone (1.0 equiv), a chiral primary amine organocatalyst (e.g., a cinchona alkaloid-derived amine, 0.1-0.2 equiv), and an acid co-catalyst (e.g., trifluoroacetic acid, 0.1-0.2 equiv) in a suitable solvent (e.g., chloroform or toluene, 0.1 M).
-
Fluorination: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or chiral HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched α-fluorinated benzoxepinone. Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the fluorination of cyclic ketones, which can serve as a reference for optimizing the fluorination of benzoxepinones.
Table 1: Electrophilic Fluorination of Cyclic Ketones with Selectfluor™
| Substrate | Fluorinating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Cyclohexanedione | Selectfluor™ (1.1) | Acetonitrile | Room Temp. | 12 | 55 | [2] |
| 1,3-Indanedione | Selectfluor™ (1.1) | Acetonitrile | Reflux | 24 | 75 | [2] |
| 1-Tetralone | Selectfluor™ (1.1) | Acetonitrile | Reflux | 96 | 70 | [2] |
Table 2: Organocatalytic Enantioselective Fluorination of Cyclic Ketones with NFSI
| Substrate | Catalyst (mol%) | Fluorinating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | Chiral Primary Amine (20) | NFSI (1.2) | Chloroform | Room Temp. | 24 | 85 | 96 | [4] |
| 4,4-Dimethylcyclohexanone | Chiral Primary Amine (20) | NFSI (1.2) | Chloroform | Room Temp. | 24 | 81 | 98 | [4] |
| Cycloheptanone | Chiral Primary Amine (20) | NFSI (1.2) | Chloroform | Room Temp. | 48 | 45 | 98 | [4] |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the fluorination of benzoxepinones.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
stability issues of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in solution
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in solution?
A1: Based on its structure, which contains a cyclic ketone, an aryl ether, and a fluorinated aromatic ring, the compound may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The aryl ether linkage could be susceptible to cleavage under strong acidic conditions.[1][2][3][4]
-
Oxidation: The benzylic position (carbon atom adjacent to both the aromatic ring and the ether oxygen) could be prone to oxidation.
-
Photodegradation: Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV light.[5] However, fluorination can sometimes increase the photostability of aromatic compounds.[6][7]
-
Ring Opening: The seven-membered ring may undergo cleavage under harsh acidic or basic conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific data is unavailable, general recommendations for similar compounds suggest storing solutions in a cool, dark place. For a related compound, 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the recommended storage is sealed in a dry environment at 2-8°C. It is advisable to protect solutions from light and to use amber vials. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is likely to be pH-dependent. Strongly acidic conditions may promote the hydrolysis of the aryl ether bond.[1][2][3][4] While the ketone functionality is generally stable, extreme pH values could potentially catalyze aldol-type reactions or other rearrangements if there are acidic protons alpha to the carbonyl. It is generally advisable to maintain the pH of solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.
Q4: Is this compound sensitive to light?
A4: Aromatic ketones can be light-sensitive. While the fluorine substituent might enhance photostability, it is best practice to assume the compound is photolabile until proven otherwise.[6][7][8] Experiments should be conducted under subdued light, and solutions should be stored in light-protecting containers. Photostability studies are recommended to determine the compound's specific sensitivity to light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound concentration over time in solution. | Degradation due to hydrolysis, oxidation, or photolysis. | 1. Verify Storage Conditions: Ensure the solution is stored at a low temperature (2-8°C), protected from light, and in a tightly sealed container. 2. pH Check: Measure the pH of the solution. If it is acidic or basic, consider buffering to a neutral pH. 3. Inert Atmosphere: For long-term storage or if oxidation is suspected, sparge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere. 4. Antioxidants: If oxidation is a likely issue, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with downstream applications. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS to identify the mass of the new peaks to hypothesize their structures.[9][10][11] 2. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them.[12][13][14][15][16] This will also help establish the stability-indicating nature of your analytical method. |
| Color change in the solution (e.g., yellowing). | Possible oxidation or formation of conjugated systems upon degradation. | 1. Analyze by UV-Vis: Obtain a UV-Vis spectrum of the discolored solution to check for the appearance of new chromophores. 2. Minimize Oxygen Exposure: Handle the compound and its solutions under an inert atmosphere. |
| Precipitation from solution. | Poor solubility or formation of an insoluble degradation product. | 1. Confirm Solubility: Re-evaluate the solubility of the compound in the chosen solvent. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13][14][15][16]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
-
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Record Data | Record Data |
| 0.1 M NaOH | 24 hours | Room Temp | Record Data | Record Data |
| 3% H₂O₂ | 24 hours | Room Temp | Record Data | Record Data |
| Thermal | 48 hours | 60°C | Record Data | Record Data |
| Photolytic | Specify | Room Temp | Record Data | Record Data |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV detector or PDA detector
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution may be necessary to achieve adequate separation.
Procedure:
-
Method Development: Develop a gradient elution method that provides good resolution between the parent compound and any degradation products observed during the forced degradation study.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.
Visualizations
Caption: General experimental workflow for assessing compound stability.
Caption: Hypothesized degradation pathways for the target compound.
References
- 1. The mechanism of hydrolysis of aryl ether derivatives of 3-hydroxymethyltriazenes [repositorio.ulisboa.pt]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Poor Solubility of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for my assay?
A1: Given the hydrophobic nature typical of benzoxepine derivatives, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1][2] From this stock, you can perform serial dilutions into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤1-2%) to avoid detrimental effects on the biological system.[1]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A2: This is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Optimize Dilution Technique: Instead of a single large dilution, perform a stepwise or serial dilution.[3] Adding the compound dropwise while vortexing can also help prevent immediate precipitation.[3]
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Employ Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization by forming micelles.[4]
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7][8][9] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.[7]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: The potential for pH modification to enhance solubility depends on the presence of ionizable functional groups in the molecule. As this compound is a ketone and an ether within a benzoxepine structure, it is unlikely to have easily ionizable groups. Therefore, significant pH-dependent solubility changes are not expected. However, for compounds with acidic or basic moieties, adjusting the pH of the buffer can be a very effective strategy.[10]
Q4: Are there other advanced formulation strategies I can consider?
A4: Yes, for more challenging cases, several advanced formulation techniques can be explored:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions can be effective, particularly for in vivo studies.[11]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the compound with a polymer can enhance its dissolution rate and apparent solubility.[9][11]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[4][10]
Troubleshooting Guide
Issue: Compound Precipitation in Assay Wells
This guide provides a systematic approach to troubleshooting precipitation issues with this compound during your experiments.
Troubleshooting Workflow
Caption: A stepwise guide to resolving compound precipitation in assays.
Quantitative Data Summary
The following table summarizes common solubilizing agents and their typical working concentrations for in vitro assays. The optimal concentration for this compound should be determined empirically.
| Solubilizing Agent | Type | Typical Final Concentration in Assay | Key Considerations |
| DMSO | Organic Solvent | ≤ 1% (v/v) | High concentrations can be cytotoxic. |
| Ethanol | Co-solvent | 1-5% (v/v) | Can affect enzyme activity and cell viability. |
| PEG 400 | Co-solvent | 1-10% (v/v) | Generally well-tolerated by cells. |
| Tween® 80 | Surfactant | 0.01-0.1% (v/v) | Can interfere with some assay readouts. |
| Triton™ X-100 | Surfactant | 0.01-0.05% (v/v) | Can lyse cells at higher concentrations. |
| HP-β-CD | Cyclodextrin | 1-10 mM | Can extract cholesterol from cell membranes. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound with Cyclodextrin for a Cell-Based Assay
This protocol describes the preparation of a drug-cyclodextrin inclusion complex to enhance the solubility of a hydrophobic compound in a cell-based assay.[3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., Acetonitrile or Tert-butyl alcohol)
-
Sterile, purified water
-
Vortex mixer
-
Lyophilizer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in purified water to a desired concentration (e.g., 100 mg/mL).
-
Prepare Compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent.
-
Mix Solutions: While vortexing, slowly add the compound solution dropwise to the cyclodextrin solution.
-
Lyophilization: Freeze the resulting mixture and lyophilize to obtain a dry powder of the inclusion complex.
-
Reconstitution: Reconstitute the lyophilized powder in the cell culture medium to the desired final concentration for your experiment.
Protocol 2: In Vitro Kinase Assay with a Poorly Soluble Inhibitor
This protocol outlines a general procedure for an in vitro kinase assay, adapted for use with a poorly soluble inhibitor like this compound.[12][13][14]
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]-ATP, or for non-radiometric assays)
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound in 100% DMSO (high-concentration stock)
-
Assay plates (e.g., 384-well)
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the high-concentration DMSO stock of the inhibitor in 100% DMSO to create a dilution series.
-
Dispense Inhibitor: Add a small volume (e.g., 1 µL) of each inhibitor dilution (or DMSO for control) to the wells of the assay plate.
-
Add Kinase: Dilute the kinase to its working concentration in kinase buffer and add a specific volume (e.g., 5 µL) to each well.
-
Initiate Reaction: Prepare a substrate/ATP mixture in kinase buffer and add a defined volume (e.g., 4 µL) to each well to start the reaction. The final DMSO concentration should be at a level that does not significantly affect enzyme activity (e.g., 1%).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detection: Terminate the reaction and measure kinase activity using an appropriate detection method (e.g., scintillation counting for radiometric assays or luminescence/fluorescence for non-radiometric assays).
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of a hypothetical kinase cascade by the compound.
Caption: A generalized workflow for in vitro experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The information provided is intended to facilitate the development and refinement of analytical methods for the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the detection and quantification of this compound?
A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is recommended for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable option, potentially after derivatization. For structural confirmation and analysis of potential fluorinated byproducts, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[1]
Q2: What are some common sources of background contamination when analyzing fluorinated compounds like this?
A2: A significant challenge in analyzing fluorinated compounds is background contamination from laboratory equipment.[2][3] Common sources include:
-
Polytetrafluoroethylene (PTFE) components in HPLC systems, such as tubing and solvent frits.[3]
-
Non-stick coatings on labware.[2]
-
Vials with PTFE-lined caps.
-
Certain types of gloves. It is advisable to use nitrile gloves.[2]
Q3: How can I minimize the adsorption of this compound onto surfaces?
A3: Fluorinated compounds can adsorb to glass surfaces.[2] To mitigate this, consider using polypropylene or other inert plastic containers for sample collection and preparation.[2] Additionally, ensure that all glassware is meticulously cleaned and potentially silanized to reduce active sites.
Q4: Are there any specific safety precautions for handling this compound?
Troubleshooting Guides
HPLC Method Development
Issue: Poor peak shape (tailing or fronting) in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The analyte may be interacting with active sites on the silica backbone of the column. Try a column with low silanol activity or end-capping.[3] Consider using a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to reduce these interactions. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Lack of System Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.[3] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[3] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is properly mixed and degassed.[3] |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
GC-MS Analysis
Issue: No peak detected or very low signal intensity.
| Possible Cause | Troubleshooting Step |
| Analyte is not volatile enough | Consider derivatization to increase volatility. For ketones, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be effective.[4] |
| Decomposition in the injector | Lower the injector temperature. Use a deactivated inlet liner. |
| Poor ionization | Experiment with both positive and negative ion modes. For fluorinated compounds, negative ion detection can sometimes offer greater sensitivity.[4] |
Issue: Presence of many interfering peaks.
| Possible Cause | Troubleshooting Step |
| Sample matrix interference | Improve sample preparation and cleanup procedures. Consider using Solid Phase Extraction (SPE). |
| Column bleed | Condition the GC column according to the manufacturer's instructions. Use a low-bleed column. |
| Contamination | Check for sources of contamination in the solvent, glassware, or GC system. |
Experimental Protocols
Example HPLC-UV Method for Quantification
This is a starting point for method development and will likely require optimization.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of dilutions for a calibration curve.
Example Sample Preparation from a Biological Matrix (e.g., Plasma)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes.
Table 1: HPLC Method Validation - Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 12,500 |
| 0.5 | 63,000 |
| 1.0 | 128,000 |
| 5.0 | 645,000 |
| 10.0 | 1,295,000 |
| R² | 0.9995 |
Table 2: Recovery from Plasma
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 0.5 | 0.46 | 92 |
| 5.0 | 4.85 | 97 |
| 10.0 | 9.50 | 95 |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Workflow for sample preparation from a biological matrix.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food-safety.com [food-safety.com]
- 3. benchchem.com [benchchem.com]
- 4. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry | ToxStrategies [toxstrategies.com]
Technical Support Center: Characterization of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges stem from its fluorinated nature and the presence of a flexible seven-membered ring. Key difficulties include:
-
NMR Spectroscopy: Complex splitting patterns in ¹H NMR due to coupling with ¹⁹F, and the wide chemical shift range of ¹⁹F NMR which requires careful calibration.
-
Mass Spectrometry: Potential for ambiguous fragmentation patterns and the need for soft ionization techniques to observe the molecular ion clearly.
-
Chromatography: Co-elution with structurally similar impurities from the synthesis process.
-
Purity Assessment: Difficulty in detecting and quantifying non-fluorinated but structurally related impurities.
Q2: Why is my ¹⁹F NMR spectrum showing broad peaks or inconsistent chemical shifts?
A2: Broad peaks in ¹⁹F NMR can be due to sample viscosity, the presence of paramagnetic impurities, or conformational exchange in the flexible benzoxepin ring. Inconsistent chemical shifts are often a result of improper referencing. It is crucial to use an internal standard for accurate and reproducible results.
Q3: I am not observing the molecular ion peak in my mass spectrum. What could be the issue?
A3: The absence of a molecular ion peak is a common issue with electron ionization (EI) mass spectrometry for some molecules. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are recommended to increase the likelihood of observing the molecular ion.
Q4: What are the expected major fragments in the mass spectrum of this compound?
A4: Based on the structure, common fragmentation pathways would involve the loss of small neutral molecules like CO, C₂H₄ (ethylene), or cleavage of the ether linkage. The presence of the fluorine atom on the aromatic ring will also influence the fragmentation pattern.
Troubleshooting Guides
NMR Spectroscopy
Problem: Complex and Overlapping Signals in ¹H NMR Spectrum
-
Possible Cause: Coupling of protons with the fluorine atom (J-coupling) can lead to complex multiplets that overlap with other signals.
-
Troubleshooting Workflow:
Caption: Workflow for resolving complex ¹H NMR spectra.
Problem: Inaccurate ¹⁹F NMR Chemical Shifts
-
Possible Cause: Improper referencing of the ¹⁹F NMR spectrum.
-
Solution: Use a stable, inert internal reference standard. A common choice is trifluorotoluene (C₆H₅CF₃) or hexafluorobenzene (C₆F₆).
Mass Spectrometry
Problem: Low Intensity or Absence of Molecular Ion Peak
-
Possible Cause: The molecule may be fragmenting extensively under the ionization conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting the absence of a molecular ion in mass spectrometry.
Purity Analysis and Impurity Identification
Problem: Suspected Impurities Affecting Characterization
-
Possible Cause: Incomplete reaction or side reactions during synthesis can lead to impurities that are structurally similar to the target compound.
-
Logical Approach for Impurity Identification:
Caption: Logical workflow for the identification of unknown impurities.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard for ¹⁹F NMR, such as trifluorotoluene. Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR and is often present in the deuterated solvent.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR: If the ¹H NMR spectrum is complex, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. If the molecular ion is not observed, use Chemical Ionization (CI) with methane or isobutane as the reagent gas.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 7.0-7.5 | m | - |
| 4.5-4.8 | t | J = 5-7 | |
| 2.8-3.1 | t | J = 5-7 | |
| 2.1-2.4 | p | J = 5-7 | |
| ¹³C | 190-195 (C=O) | s | - |
| 160-165 (C-F) | d | ¹J(C-F) = 240-250 | |
| 110-135 (Aromatic C) | m | - | |
| 65-70 (O-CH₂) | s | - | |
| 35-40 (C=O-CH₂) | s | - | |
| 25-30 (CH₂) | s | - | |
| ¹⁹F | -110 to -120 | m | - |
Table 2: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 180 | [M]⁺ |
| 152 | [M - CO]⁺ |
| 151 | [M - CHO]⁺ |
| 123 | [M - CO - C₂H₅]⁺ |
| 95 | [Fluorophenyl]⁺ |
Technical Support Center: 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid. This reaction is typically mediated by a strong Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), and results in the cyclization of the acid to form the desired benzoxepinone.
Q2: What are the most likely impurities in the synthesis of this compound via Friedel-Crafts acylation?
The primary impurities include:
-
Unreacted Starting Material: 3-(4-fluorophenoxy)propanoic acid.
-
Lewis Acid Residues: Remnants of the catalyst (e.g., aluminum or phosphorus salts) after workup.
-
Regioisomers: Although the fluorine atom directs the acylation, trace amounts of other isomers may form.
-
Polymeric Byproducts: Under harsh acidic conditions, polymerization of the starting material or product can occur.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
To accurately determine the purity of this compound, a combination of the following techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Presence of significant impurity peaks in NMR, HPLC, or GC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature. - Ensure the Lewis acid catalyst is fresh and active. - Use a higher molar equivalent of the Lewis acid. |
| Side Reactions | - Optimize reaction temperature to minimize byproduct formation. - Slowly add the starting material to the Lewis acid to control the reaction exotherm. |
| Ineffective Workup | - Ensure complete quenching of the Lewis acid with ice-cold water or dilute acid. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. - Wash the organic layer with a sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. |
Issue 2: Difficulty in Removing Unreacted Starting Material
Symptoms:
-
A persistent impurity peak corresponding to 3-(4-fluorophenoxy)propanoic acid in analytical data.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity | The starting acid and the product ketone may have similar polarities, making separation by chromatography challenging. |
| Acid-Base Extraction | Wash the crude product solution (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base (e.g., 5% sodium bicarbonate solution). This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be removed in the aqueous layer. Follow with a water wash to remove any remaining base. |
| Column Chromatography | If acid-base extraction is insufficient, careful column chromatography with an optimized solvent system is necessary (see Experimental Protocols). |
Issue 3: Product Degradation During Purification
Symptoms:
-
Appearance of new impurity peaks after purification steps.
-
Discoloration of the product.
-
Lower than expected yield after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Prolonged Exposure to Acid or Base | Benzoxepinone rings can be susceptible to hydrolysis under strong acidic or basic conditions. Minimize the time the product is in contact with acidic or basic solutions during workup and purification. Neutralize any acidic or basic conditions as soon as possible. |
| High Temperatures | Avoid excessive heat during solvent removal (rotary evaporation) or recrystallization, as this can lead to degradation. Use a water bath at a moderate temperature. |
| Silica Gel Acidity | The inherent acidity of standard silica gel can sometimes cause degradation of sensitive compounds. If degradation is suspected during column chromatography, consider using deactivated (neutral) silica gel or alumina. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Typical Eluent Systems for Aromatic Ketones:
| Eluent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | Good for a wide range of aromatic ketones. |
| Dichloromethane/Hexane | Low to Medium | Offers different selectivity compared to ethyl acetate systems. |
| Toluene/Ethyl Acetate | Medium | Can be effective for more polar ketones. |
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, toluene, or a mixture of solvents like hexane/ethyl acetate.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Recommended Recrystallization Solvents for Aromatic Ketones:
| Solvent/Solvent System | Comments |
| Ethanol/Water | Good for moderately polar ketones. |
| Isopropanol | Often a good choice for aromatic compounds. |
| Toluene | Suitable for less polar aromatic ketones. |
| Hexane/Ethyl Acetate | A versatile mixed solvent system. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
minimizing byproducts in the synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproducts in the synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid. This typically involves the conversion of the carboxylic acid to an acid chloride, followed by cyclization using a Lewis acid catalyst.
Q2: What are the primary expected byproducts in this synthesis?
The main byproduct is often the isomeric 5-fluoro-3,4-dihydro-1-benzoxepin-7(2H)-one, arising from cyclization at the ortho position to the fluorine atom. Other potential byproducts can include polymeric materials and unreacted starting materials.
Q3: How does the fluorine substituent influence the reaction?
The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. However, due to steric hindrance, acylation at the para position is generally favored, leading to the desired 7-fluoro isomer.[1] The electron-withdrawing nature of fluorine can also deactivate the aromatic ring, potentially requiring harsher reaction conditions compared to non-fluorinated analogs.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
Thin-layer chromatography (TLC) is suitable for monitoring reaction progress. For detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the use of a sufficient stoichiometric amount of the Lewis acid catalyst. |
| Deactivation of the catalyst. | - Use anhydrous solvents and reagents to prevent catalyst deactivation by moisture. - Work under an inert atmosphere (e.g., nitrogen or argon). | |
| High percentage of isomeric byproduct | Suboptimal reaction temperature. | - Lowering the reaction temperature may improve the regioselectivity of the cyclization, favoring the para-acylation product. |
| Choice of Lewis acid. | - Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) as the choice of catalyst can influence isomer distribution. | |
| Formation of polymeric material | Excessively harsh reaction conditions. | - Reduce the reaction temperature or use a milder Lewis acid. |
| Difficult purification of the final product | Similar polarity of the product and byproducts. | - Employ column chromatography with a high-resolution silica gel. - Consider using a different solvent system for elution to improve separation. - Recrystallization from a suitable solvent may also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1 eq.) in an aqueous solution of sodium hydroxide.
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Addition of Reagent: Add 3-bromopropanoic acid (1.1 eq.) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
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Work-up: After cooling, acidify the reaction mixture with hydrochloric acid until a precipitate forms.
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Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(4-fluorophenoxy)propanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Acylation
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Acid Chloride Formation: In a flask under an inert atmosphere, suspend 3-(4-fluorophenoxy)propanoic acid (1 eq.) in an anhydrous solvent (e.g., dichloromethane). Add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
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Cyclization: In a separate flask, prepare a suspension of a Lewis acid (e.g., aluminum chloride, 1.5 eq.) in the same anhydrous solvent at 0 °C. Add the previously prepared acid chloride solution dropwise.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
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Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
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Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Pathways for product and byproduct formation.
References
method refinement for consistent results with 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The information is designed to help refine experimental methods and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a multi-step synthesis starting from 3-fluorophenol. The key steps typically involve O-alkylation followed by an intramolecular cyclization reaction, such as a Friedel-Crafts acylation.
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges include achieving high yields in the cyclization step, preventing the formation of isomeric byproducts, and ensuring the final product's purity. The fluorine substituent can influence the reactivity of the aromatic ring, which requires careful optimization of reaction conditions.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are recommended. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Q4: Are there any specific safety precautions I should take when handling this compound?
While specific toxicity data for this compound is limited, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis and handling of this compound.
Low Yield in Cyclization Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal catalyst concentration | Titrate the amount of the Friedel-Crafts catalyst (e.g., polyphosphoric acid, Eaton's reagent) to find the optimal concentration. Too little may result in an incomplete reaction, while too much can lead to side products. |
| Poor quality starting materials | Ensure the precursor, 3-(3-fluorophenoxy)propanoic acid, is pure and dry. Impurities can interfere with the cyclization. |
Formation of Isomeric Byproducts
| Potential Cause | Recommended Solution |
| Incorrect cyclization regioselectivity | The fluorine atom at the meta position directs electrophilic substitution to the ortho and para positions. The desired product results from cyclization at the ortho position. If the para-isomer is observed, consider using a bulkier catalyst to sterically hinder the para-position. |
| Side reactions due to high temperature | Perform the cyclization at the lowest effective temperature. High temperatures can promote unwanted side reactions. |
Inconsistent Spectroscopic Data
| Potential Cause | Recommended Solution |
| Presence of residual solvent | Ensure the product is thoroughly dried under high vacuum. Residual solvent peaks can be identified in the ¹H NMR spectrum. |
| Impurities from the reaction | Purify the product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
| Product degradation | Store the purified compound at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 3-(3-fluorophenoxy)propanoic acid
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To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).
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Add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure.
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Hydrolyze the resulting ester using a solution of sodium hydroxide in a mixture of water and ethanol.
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Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
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Filter, wash with cold water, and dry the solid to obtain 3-(3-fluorophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
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Add the 3-(3-fluorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).
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Heat the mixture with stirring. The optimal temperature is typically between 80-120°C.
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, pour the hot mixture onto crushed ice with vigorous stirring.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Synthetic Pathway for this compound
Caption: Proposed synthetic route for the target compound.
Technical Support Center: Addressing Inconsistencies in Biological Assays of Novel Kinase Inhibitors
A Case Study with the Benzoxepine-Related Compound CX-4945 (Silmitasertib)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in biological assays with novel kinase inhibitors. While direct data on 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is limited in published literature, we will use the well-characterized clinical-stage inhibitor CX-4945 (Silmitasertib) , which shares a heterocyclic core structure, as a representative example to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for our test compound between different experimental runs. What could be the cause?
A1: Inconsistent IC50 values are a common issue in both biochemical and cell-based assays. Several factors can contribute to this variability:
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Compound Stability and Solubility: Ensure your compound is fully solubilized in the stock solution and does not precipitate upon dilution into aqueous assay buffers or cell culture media. It is advisable to prepare fresh dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.
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Reagent Consistency: The activity of enzymes, the quality of substrates, and the concentration of ATP can fluctuate between batches. It is crucial to qualify new batches of critical reagents.
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Assay Conditions: Minor variations in incubation times, temperature, and DMSO concentration can significantly impact results.[1] Maintain strict consistency in all assay parameters.
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Cell-Based Assay Variables: In cell-based assays, factors such as cell passage number, seeding density, and the stage of cell growth can all affect the apparent potency of an inhibitor. Standardize your cell culture and plating procedures meticulously.
Q2: Our compound shows high potency in a biochemical kinase assay but is significantly less active in a cell-based assay. Why is there a discrepancy?
A2: A drop in potency between a biochemical (in vitro) and a cell-based assay is a frequent observation for several reasons:
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Cellular Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.
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Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.
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Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. In contrast, the intracellular ATP concentration in a cell is typically in the millimolar range, which can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.
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Off-Target Effects and Cellular Metabolism: In the complex cellular environment, the compound may be metabolized into less active forms or engage with other cellular components, reducing its availability to bind to the target kinase.
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Plasma Protein Binding: In the presence of serum in cell culture media, the compound may bind to plasma proteins, reducing the free fraction available to enter the cells and inhibit the target.
Q3: We have identified a "hit" in our primary screen, but we are concerned about off-target effects. How can we assess the selectivity of our compound?
A3: Assessing the selectivity of a kinase inhibitor is a critical step in its development. Here are some common approaches:
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Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM). This will provide a global view of its selectivity. For example, CX-4945, while a potent CK2 inhibitor, has been shown to inhibit other kinases such as DYRK1A and GSK3β.[1][2]
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Dose-Response in Orthogonal Assays: Confirm the activity of your compound in a secondary, mechanistically distinct assay. If the compound is an ATP-competitive inhibitor, you can, for instance, vary the ATP concentration in the assay and observe the expected shift in IC50.
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Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the intended target in a cellular context.
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Phenotypic Comparison: Compare the cellular phenotype induced by your compound with that of a known, highly selective inhibitor of the same target or with the phenotype observed upon genetic knockdown (e.g., siRNA or CRISPR) of the target.
Troubleshooting Guides
Issue 1: High Background Signal in a Luminescence-Based Kinase Assay
High background can mask the true inhibitory effect of a compound. The following workflow can help identify the source of the high background.
Caption: Troubleshooting workflow for high background in kinase assays.
Issue 2: Inconsistent Results in Cell Viability Assays
Cell viability assays are crucial for assessing the anti-proliferative effects of a compound. The following decision tree can help troubleshoot inconsistencies.
Caption: Decision tree for troubleshooting inconsistent cell viability data.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of CX-4945 against its primary target, CK2, and key off-targets. Note the variability in IC50 values depending on the assay format.
Table 1: In Vitro Inhibitory Activity of CX-4945
| Kinase | Assay Type | IC50 (nM) | Reference |
| CK2α | Biochemical | 1 | [3][4][5][6] |
| CK2α' | Biochemical | 1 | [4][6] |
| DYRK1A | Biochemical | 160 | [1] |
| GSK3β | Biochemical | 190 | [1] |
| FLT3 | Biochemical | 35 | [3][7] |
| PIM1 | Biochemical | 46 | [3][7] |
| CDK1 | Biochemical | 56 | [3][7] |
Table 2: Cellular Activity of CX-4945
| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Jurkat | CK2 Activity | 0.1 | [3][5] |
| HeLa | Akt (S129) Phos. | 0.7 | [8] |
| HeLa | Cdc37 Phos. | 3 | [8] |
| U-87 (Glioblastoma) | Cell Viability | ~10 | [9] |
| BT-474 (Breast Cancer) | Anti-proliferative | 1.71 - 20.01 (range) | [3] |
| HNSCC Cell Lines | Cell Viability | Varies (see ref) | [10] |
| S. cerevisiae | Antifungal | 35.7 (MIC) | [11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of a test compound against a purified kinase.
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Reagent Preparation:
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Prepare a 2X solution of the kinase in kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).
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Prepare a 2X solution of the substrate peptide and ATP in the kinase assay buffer. The ATP concentration should ideally be at its Km for the kinase.
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Prepare serial dilutions of the test compound (e.g., in 100% DMSO) and then dilute into the kinase assay buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate):
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Add 5 µL of the 4X compound solution to the assay wells. For the 0% inhibition control, add 5 µL of buffer with the corresponding DMSO concentration. For the 100% inhibition control, add a known potent inhibitor.
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Add 10 µL of the 2X kinase solution to all wells.
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Incubate for 10-15 minutes at room temperature.
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Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
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Incubate for 60 minutes at 30°C.
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Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
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Incubate for 10 minutes at room temperature to allow the signal to stabilize.
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Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the 0% and 100% inhibition controls.
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Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol is a general method for assessing the effect of a compound on cell proliferation.
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Cell Plating:
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Harvest logarithmically growing cells and determine the cell density.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
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Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
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Calculate the percent viability relative to the vehicle-treated control cells.
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Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Signaling Pathway Visualization
CX-4945 is known to inhibit the PI3K/Akt signaling pathway by preventing CK2-mediated phosphorylation of Akt at Serine 129.[3][5]
Caption: Simplified PI3K/Akt pathway showing inhibition by CX-4945.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one and a Structural Isomer
A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation and comparative properties of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one and its structural isomer, 8-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
This guide provides a comprehensive comparison of two structurally related fluorinated benzoxepinone derivatives. While both compounds share the same molecular formula and weight, the position of the fluorine atom on the aromatic ring is expected to influence their physicochemical and biological properties. This document presents a comparative analysis based on hypothetical, yet representative, experimental data to highlight the key differences and aid in structural confirmation and further research.
Structural and Spectroscopic Data Comparison
A summary of the key structural and spectroscopic data for this compound and its 8-fluoro isomer is presented below. The data provided is representative of what would be expected for these structures based on established principles of organic chemistry and spectroscopy.
| Property | This compound | 8-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one |
| Molecular Formula | C₁₀H₉FO₂ | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol | 180.18 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.78 (dd, J=8.8, 5.2 Hz, 1H), 6.85-6.78 (m, 2H), 4.62 (t, J=6.4 Hz, 2H), 2.95 (t, J=6.4 Hz, 2H), 2.20 (p, J=6.4 Hz, 2H) | 7.50 (dd, J=8.4, 2.8 Hz, 1H), 7.20 (td, J=8.4, 5.2 Hz, 1H), 7.05 (dd, J=8.4, 2.8 Hz, 1H), 4.65 (t, J=6.5 Hz, 2H), 2.98 (t, J=6.5 Hz, 2H), 2.22 (p, J=6.5 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 195.2 (C=O), 165.4 (d, J=252.5 Hz, C-F), 162.1, 131.8 (d, J=8.1 Hz), 114.5 (d, J=22.2 Hz), 112.9 (d, J=21.2 Hz), 112.3, 71.8, 38.2, 25.5 | 194.8 (C=O), 158.9 (d, J=248.5 Hz, C-F), 150.2, 126.4 (d, J=7.1 Hz), 120.3 (d, J=23.2 Hz), 118.7 (d, J=2.9 Hz), 115.8, 72.1, 37.9, 25.3 |
| IR (KBr, cm⁻¹) | 3080 (Ar C-H), 2960, 2880 (C-H), 1680 (C=O), 1610, 1580 (C=C), 1250 (C-O), 1150 (C-F) | 3090 (Ar C-H), 2955, 2875 (C-H), 1685 (C=O), 1615, 1585 (C=C), 1255 (C-O), 1155 (C-F) |
| Hypothetical IC₅₀ (Kinase X) | 1.2 µM | 5.8 µM |
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for the preparation of this compound is detailed below.
Procedure:
-
Starting Material: 3-(4-Fluorophenoxy)propanoic acid.
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Cyclization: To a solution of 3-(4-fluorophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. Aluminum chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 4 hours.
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Work-up: The reaction is quenched by the slow addition of ice-cold water. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Synthesis of 8-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
A representative synthetic protocol for the preparation of the alternative compound, 8-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Procedure:
-
Starting Material: 3-(3-Fluorophenoxy)propanoic acid.
-
Cyclization: Following a similar procedure to the 7-fluoro isomer, 3-(3-fluorophenoxy)propanoic acid (1.0 eq) is converted to its acid chloride using oxalyl chloride (1.2 eq) and catalytic DMF in anhydrous dichloromethane.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in anhydrous dichloromethane, cooled to 0 °C, and treated with aluminum chloride (1.2 eq). The reaction is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction is worked up as described for the 7-fluoro isomer. The crude product is purified by column chromatography on silica gel to yield 8-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Comparative Analysis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one and its Non-fluorinated Analog: A Data-Driven Review
A comprehensive comparative analysis of the biological activities of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one and its non-fluorinated counterpart, 3,4-dihydro-1-benzoxepin-5(2H)-one, is currently limited by the scarcity of publicly available experimental data. Extensive searches of scientific literature and databases did not yield direct comparative studies or specific biological activity data for these two compounds.
This guide, therefore, aims to provide a foundational understanding of the potential impact of fluorination on the biological activity of the benzoxepinone scaffold, drawing upon general principles of medicinal chemistry and fluorine's role in drug design. While specific quantitative comparisons are not possible at this time, this document will serve as a resource for researchers interested in initiating studies on these compounds.
The Benzoxepinone Scaffold
The core structure, 3,4-dihydro-1-benzoxepin-5(2H)-one, belongs to the benzoxepine class of compounds. These structures, characterized by a fusion of a benzene ring and an oxepine ring, are of interest in medicinal chemistry due to their presence in various biologically active molecules.
The Impact of Fluorination in Medicinal Chemistry
The introduction of a fluorine atom into a drug candidate can profoundly influence its biological properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. The strategic placement of fluorine can affect a molecule's:
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Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life of the compound in the body.
-
Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.
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Conformation: The presence of a fluorine atom can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with target proteins.
Potential Biological Activities for Investigation
Given the lack of specific data, the following areas represent potential avenues for investigating the biological activities of this compound and its non-fluorinated analog:
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Anticancer Activity: Many heterocyclic compounds, including those with benzoxepine-like structures, have been investigated for their potential as anticancer agents.
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Central Nervous System (CNS) Activity: The ability of fluorine to increase lipophilicity may enhance the potential for these compounds to cross the blood-brain barrier and exert effects on the CNS.
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Enzyme Inhibition: The altered electronic properties due to fluorination could lead to potent and selective inhibition of specific enzymes.
Proposed Experimental Workflow
To elucidate the comparative biological activities of these two compounds, a systematic experimental approach is recommended. The following workflow outlines a potential starting point for researchers.
Caption: Proposed experimental workflow for comparing the biological activities of the two compounds.
Conclusion
While a direct comparison of the biological activity of this compound and its non-fluorinated analog is not currently possible due to a lack of available data, the principles of medicinal chemistry suggest that the fluorinated compound may exhibit distinct properties. Further experimental investigation is necessary to elucidate the specific biological effects of these compounds and to determine the impact of the 7-fluoro substitution. The proposed workflow provides a roadmap for researchers to undertake such a comparative study, which would be a valuable contribution to the field.
Comparative Analysis of Synthetic Methodologies for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic routes for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated benzoxepinone derivative of interest in medicinal chemistry and drug discovery. The synthesis of this specific molecule is not extensively detailed in publicly available literature; therefore, this comparison is constructed from established methods for analogous substituted benzoxepinones. The primary route discussed is the intramolecular Friedel-Crafts acylation of a fluorinated precursor, with a conceptual alternative presented for comparative purposes.
Data Presentation
The following table summarizes the key aspects of the plausible synthetic methods for this compound. Quantitative data is based on typical yields for these types of reactions as reported for similar compounds, due to the absence of specific data for the target molecule.
| Parameter | Method 1: Intramolecular Friedel-Crafts Acylation | Method 2: Alternative Route (Conceptual) |
| Starting Materials | 4-Fluorophenol, Acrylonitrile | 2-Bromo-5-fluorotoluene, Diethyl malonate |
| Key Intermediates | 3-(4-Fluorophenoxy)propanoic acid | (4-Fluoro-2-methylphenyl)acetic acid |
| Key Reaction | Polyphosphoric Acid (PPA) catalyzed cyclization | Multi-step process including ether formation and Dieckmann condensation |
| Typical Yield | 60-80% (estimated for analogous reactions) | Variable, likely lower overall yield due to more steps |
| Scalability | Potentially scalable | May present challenges in later steps |
| Reagent Toxicity | PPA is corrosive | Diethyl malonate and other reagents require careful handling |
| Safety Considerations | Vigorous reaction with PPA, requires anhydrous conditions | Use of strong bases and flammable solvents |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(4-Fluorophenoxy)propanoic acid
This is the most direct and commonly implied method for the synthesis of 7-substituted benzoxepinones. It involves the preparation of a substituted phenoxypropanoic acid followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of 3-(4-Fluorophenoxy)propanoic acid
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
To this mixture, add acrylonitrile (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting nitrile is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the starting material is consumed.
-
Upon cooling, the product, 3-(4-fluorophenoxy)propanoic acid, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.
Step 2: Cyclization to this compound
-
Place 3-(4-fluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid) to the flask.
-
Heat the mixture with stirring to 80-120 °C for 2-6 hours. The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate and can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
Caption: Conceptual alternative workflow for the synthesis of this compound.
Comparative Guide to Analytical Method Validation for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative determination of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. Due to the absence of publicly available, specific validated methods for this compound, this document presents a representative High-Performance Liquid Chromatography (HPLC) method alongside a plausible alternative, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The performance data and protocols are synthesized from established validation practices for analogous benzoxepinone and fluorinated ketone derivatives.
Method Performance Comparison
The following tables summarize the typical performance characteristics of a validated HPLC-UV method compared to a UPLC-MS/MS method for the analysis of this compound.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI+, Multiple Reaction Monitoring |
| Retention Time | ~ 4.5 min | ~ 2.1 min |
| Theoretical Plates | > 4000 | > 10000 |
| Tailing Factor | < 1.5 | < 1.3 |
| %RSD of Peak Area | < 1.0% | < 2.0% |
Table 2: Validation Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ||
| - Intraday | < 1.5% | < 5.0% |
| - Interday | < 2.0% | < 7.0% |
| Limit of Detection (LOD) | ~ 0.2 µg/mL | ~ 0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~ 0.7 µg/mL | ~ 0.1 ng/mL |
| Robustness | Unaffected by minor changes | Unaffected by minor changes |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Prepare a sample solution of the drug product.
-
Inject all three solutions into the chromatograph.
-
Acceptance Criteria: The chromatogram of the placebo solution should not show any peak at the retention time of the API. The peak for the API in the sample solution should be pure and free from interference from excipients.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of at least five dilutions covering the desired concentration range (e.g., for HPLC, 1, 10, 25, 50, and 100 µg/mL).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
-
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intraday Precision):
-
Prepare six independent samples of the drug product at 100% of the test concentration.
-
Analyze the samples on the same day and by the same analyst.
-
Calculate the relative standard deviation (%RSD) of the assay results.
-
-
Intermediate Precision (Interday Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Calculate the %RSD for the combined results from both days.
-
-
Acceptance Criteria: The %RSD for repeatability should be less than 1.5%, and for intermediate precision, it should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve):
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Prepare solutions at the calculated LOQ concentration and inject them to confirm that the signal-to-noise ratio is approximately 10:1 and that the precision and accuracy are acceptable.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. For HPLC, this could include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits for all variations.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
A Comparative Guide to 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: Synthesis, Physicochemical Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated heterocyclic ketone with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a plausible synthetic pathway, summarizes its key physicochemical properties, and draws comparisons with established therapeutic agents based on the biological activities of structurally related compounds. The alternatives chosen for comparison are the widely used anticancer drugs Doxorubicin and Etoposide, and the broad-spectrum antibiotic Ciprofloxacin.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This information is crucial for its handling, formulation, and interpretation of biological assays.
| Property | Value | Reference |
| CAS Number | 774-20-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉FO₂ | [1][2][3] |
| Molecular Weight | 180.17 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid
The first step is the synthesis of the carboxylic acid precursor, 3-(4-fluorophenoxy)propanoic acid. This compound is a known intermediate in the synthesis of various pharmaceuticals.[2]
-
Reaction: 4-fluorophenol is reacted with acrylonitrile in the presence of a base, followed by hydrolysis of the resulting nitrile to the carboxylic acid. Alternatively, it can be synthesized by the reaction of 4-fluorophenol with ethyl acrylate followed by saponification.
-
Experimental Protocol (General):
-
Dissolve 4-fluorophenol in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane).
-
Add a strong base (e.g., sodium hydroxide) and stir until the phenoxide is formed.
-
Add acrylonitrile dropwise at a controlled temperature.
-
After the reaction is complete, heat the mixture under reflux with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to hydrolyze the nitrile group.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(4-fluorophenoxy)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation
The second step is the intramolecular cyclization of 3-(4-fluorophenoxy)propanoic acid to form the target compound, this compound. This is a classic Friedel-Crafts acylation reaction.
-
Reaction: The carboxylic acid is treated with a strong acid catalyst, which promotes the cyclization to form the seven-membered ring ketone.
-
Experimental Protocol (General):
-
Add 3-(4-fluorophenoxy)propanoic acid to a dehydrating and acidic medium, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture with stirring for a specified time at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Proposed synthesis of this compound.
Potential Biological Activities and Comparison with Alternatives
Based on the known biological activities of structurally similar fluoro-substituted heterocyclic compounds and benzoxepinone derivatives, this compound is hypothesized to possess anticancer and antimicrobial properties.
The introduction of a fluorine atom into a molecule can significantly enhance its cytotoxic activity against cancer cell lines. This is often attributed to increased metabolic stability and altered binding interactions with biological targets. Other benzoxepinone derivatives have been reported to exhibit anticancer effects, potentially through the inhibition of enzymes like topoisomerase.
Comparison with Standard Anticancer Drugs
The following table compares the expected cytotoxic profile of the target compound with the established anticancer drugs Doxorubicin and Etoposide. Note that the data for the target compound is hypothetical and based on the activities of related compounds.
| Compound | Mechanism of Action | Target Cell Lines | IC₅₀ (µM) - Representative Values |
| This compound | Putative Topoisomerase I/II inhibitor | Various cancer cell lines | Not Reported |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | A549: ~0.1-2, HeLa: ~0.1-2.9, HepG2: ~1.3-12.2, MCF-7: ~0.01-2.5[4][5][6][7][8] |
| Etoposide | Topoisomerase II inhibitor | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MOLT-3 (Leukemia) | A549: ~3.5-139.5, HeLa: ~209.9, HepG2: ~30.2, MOLT-3: ~0.05[9][10][11][12][13] |
Experimental Protocol: Topoisomerase I Inhibition Assay (Relaxation Assay)
A common method to assess topoisomerase I inhibition is the relaxation assay, which measures the conversion of supercoiled plasmid DNA to its relaxed form.[14][15][16][17][18]
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase I enzyme.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Caption: Workflow for a Topoisomerase I relaxation assay.
Fluorinated quinolones are a major class of antibiotics, and other fluoro-substituted heterocyclic compounds have also demonstrated significant antimicrobial properties. Therefore, it is plausible that this compound could exhibit activity against various bacterial strains.
Comparison with a Standard Antibiotic
The following table provides a hypothetical comparison of the antimicrobial activity of the target compound with the broad-spectrum antibiotic Ciprofloxacin.
| Compound | Mechanism of Action | Target Organisms | MIC (µg/mL) - Representative Values |
| This compound | Putative (e.g., DNA gyrase inhibition) | Gram-positive and Gram-negative bacteria | Not Reported |
| Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | E. coli, P. aeruginosa, S. aureus | E. coli: ~0.01-0.08, P. aeruginosa: ~0.15, S. aureus: ~0.6[19][20][21][22][23] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental data for this compound is currently lacking in the reviewed literature, the established effects of fluorination on bioactivity and the known properties of the benzoxepinone core suggest that it warrants further investigation. The synthetic route proposed herein is feasible and provides a basis for its preparation and subsequent biological evaluation. The comparative data and experimental protocols provided in this guide are intended to facilitate future research into this and related compounds. Researchers are encouraged to perform the outlined experiments to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. netjournals.org [netjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Assay of topoisomerase I activity [protocols.io]
- 19. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoxepinones and Their Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzoxepinones and related dibenzoxepine derivatives. By incorporating experimental data, this guide aims to objectively compare the performance of these compounds and shed light on the impact of fluorine substitution on their biological activities.
The introduction of fluorine into pharmacologically active molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of the benzoxepinone scaffold, a privileged structure in drug discovery, fluorine substitution has been explored to modulate a range of biological activities, including anticancer and antimicrobial effects. This guide delves into the SAR of fluorinated benzoxepinone analogs, with a focus on their potential as anticancer agents targeting tubulin polymerization.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxicity of a series of dibenzo[b,f]oxepine derivatives against various cancer cell lines. While not all compounds are fluorinated, this data provides a baseline for understanding the impact of different substituents on anticancer activity. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Structure | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | U87 IC50 (µM) |
| Pacharin | Dibenzo[b,f]oxepine | 19.26[1] | 20[1] | - | - |
| Compound 1a | Stilbene derivative | >100[2] | >100[2] | - | - |
| Compound 1c | Stilbene derivative | 1.8 ± 0.2[2] | 1.9 ± 0.1[2] | - | - |
| Compound 1d | Stilbene derivative | 1.5 ± 0.1[2] | 1.6 ± 0.1[2] | - | - |
| Compound 1i | Stilbene derivative | 2.1 ± 0.2[2] | 2.2 ± 0.1[2] | - | - |
| Compound 2i | Dibenzo[b,f]oxepine derivative | 3.5 ± 0.3[2] | 4.0 ± 0.2[2] | - | - |
| Compound 2j | Dibenzo[b,f]oxepine derivative | 3.2 ± 0.2[2] | 3.8 ± 0.2[2] | - | - |
| Compound 3h | Dibenzo[b,f]oxepine derivative | >100[2] | >100[2] | - | - |
| Compound 4 | 9-nitrobenzo[b]naphtho[1,2-f]oxepine | - | - | 0.8 ± 0.1[3] | 1.0 ± 0.1[3] |
| Compound 6 | (E)-3,3',4,4',5,5'-hexamethoxystilbene | - | - | 2.5 ± 0.2[3] | 3.0 ± 0.2[3] |
| Compound 8 | 4-hydroxy-2',4'-dinitrostilbene | - | - | 1.5 ± 0.1[3] | 2.0 ± 0.1[3] |
Note: The table includes data for both stilbene and dibenzo[b,f]oxepine derivatives to provide a broader context for the SAR, as these are closely related precursors and analogs of benzoxepinones.
Structure-Activity Relationship Insights
The data suggests that the cytotoxic activity of dibenzo[b,f]oxepine derivatives is influenced by the substitution pattern on the aromatic rings. For instance, certain stilbene precursors with specific hydroxylation and methoxylation patterns (compounds 1c, 1d, 1i) exhibit potent anticancer activity.[2] The dibenzo[b,f]oxepine derivatives (compounds 2i, 2j) also show significant cytotoxicity.[2]
Recent studies have focused on the synthesis of photoswitchable fluorinated dibenzo[b,f]oxepine derivatives as potential microtubule inhibitors.[4][5] The rationale behind introducing fluorine is to enhance the pharmacological properties of these compounds.[4] Molecular docking studies suggest that these compounds, much like their stilbene precursors, likely bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle, ultimately leading to apoptosis.[2][3]
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the potential of fluorinated benzoxepinones to act as microtubule-destabilizing agents.
Principle: The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (fluorinated benzoxepinones)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 2 mg/mL solution of tubulin in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and controls at 10x the final desired concentration in General Tubulin Buffer.
-
Add 10 µL of the 10x test compound or control solutions to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.
-
The IC50 value is determined by plotting the rate of polymerization or the endpoint fluorescence against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.[7]
Visualizing the Mechanism of Action
The primary mechanism of action for many cytotoxic dibenzo[b,f]oxepine derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Study of Building Blocks with Dibenzo[ b,f]oxepine: Potential Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one and Known Kinase Inhibitors
A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of public data on the inhibitory efficacy and specific biological targets of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. This scarcity of information precludes a direct comparative analysis against known inhibitors at this time.
While the chemical structure of this compound is defined, with a molecular formula of C₁₀H₉FO₂ and a CAS number of 774-20-9, its biological activity, mechanism of action, and potential therapeutic targets do not appear to be characterized in publicly accessible scientific literature. Searches of prominent chemical and biological databases have yielded information primarily limited to its chemical properties and commercial availability.
For a meaningful comparison to be conducted, the specific biological target of this compound, such as a particular kinase or signaling pathway, would first need to be identified. Subsequently, quantitative measures of its inhibitory potency, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀), would be required. This data is typically generated through in vitro enzymatic assays or cell-based assays.
General Principles of Kinase Inhibition and Efficacy Comparison
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important drug targets.[2][3] Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of these enzymes.[1][2]
The efficacy of a kinase inhibitor is typically evaluated based on several key parameters:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
-
Ki (Inhibition Constant): An indicator of the binding affinity of an inhibitor to its target enzyme.
-
Selectivity: The ability of an inhibitor to preferentially bind to its intended target over other, often closely related, kinases. High selectivity is desirable to minimize off-target effects and associated toxicities.
A comparative analysis would involve tabulating these quantitative metrics for the compound of interest and a panel of known, clinically relevant inhibitors of the same target.
Hypothetical Experimental Workflow for Efficacy Determination
Should the biological target of this compound be identified, a standard experimental workflow to determine its efficacy would involve the following steps:
Caption: A generalized workflow for determining and comparing the efficacy of a novel inhibitor.
Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
To provide context, the following diagram illustrates a simplified, generic signaling pathway initiated by a Receptor Tyrosine Kinase (RTK) and the point of intervention for a typical inhibitor. Many known cancer drugs target components of this pathway.
Caption: Simplified diagram of a Receptor Tyrosine Kinase signaling pathway and the mechanism of an inhibitor.
A thorough comparison of the efficacy of this compound with known inhibitors is not feasible due to the absence of published biological data for this compound. The necessary first step for such an analysis would be the experimental determination of its biological target(s) and its inhibitory potency. Without this foundational data, any comparison would be purely speculative. Researchers interested in this compound would need to undertake primary research to elucidate its pharmacological profile.
References
Independent Verification of the Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the independent verification of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The information is compiled for researchers, scientists, and professionals in drug development who may be engaged in the synthesis of this or structurally related compounds. The synthesis of this specific fluorinated benzoxepinone is not extensively detailed in publicly available literature. Therefore, this guide outlines two common and reliable methods for the synthesis of analogous compounds: Polyphosphoric Acid (PPA) mediated cyclization of a carboxylic acid and an intramolecular Friedel-Crafts acylation of an acid chloride. The experimental data presented is based on typical yields and reaction parameters for similar transformations and should be considered as a guide for verification purposes.
Method 1: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclization
This approach involves a two-step synthesis commencing with the preparation of 3-(4-fluorophenoxy)propanoic acid, followed by an intramolecular cyclization reaction catalyzed by polyphosphoric acid. This method is widely used for the synthesis of cyclic ketones from carboxylic acids.
Experimental Protocol
Step 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid
This intermediate is commercially available. However, a general procedure for its synthesis is provided for completeness.
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
To this mixture, add ethyl 3-bromopropanoate (1.2 eq) and heat the reaction mixture at reflux for 12-24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(4-fluorophenoxy)propanoate.
-
Hydrolyze the crude ester by heating it with an aqueous solution of a base like sodium hydroxide.
-
After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3-(4-fluorophenoxy)propanoic acid.
-
Filter the solid, wash with cold water, and dry to obtain the desired product. The product can be further purified by recrystallization.
Step 2: Intramolecular Cyclization to this compound
-
Place polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-100 °C with stirring.
-
Slowly add 3-(4-fluorophenoxy)propanoic acid (1.0 eq) to the hot PPA.
-
Continue heating and stirring the mixture at 80-120 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to about 60-70 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Intramolecular Friedel-Crafts Acylation
This alternative route also begins with 3-(4-fluorophenoxy)propanoic acid, which is then converted to its acid chloride. The subsequent intramolecular Friedel-Crafts acylation, typically catalyzed by a Lewis acid like aluminum chloride, yields the target benzoxepinone.
Experimental Protocol
Step 1: Synthesis of 3-(4-fluorophenoxy)propionyl chloride
-
To a solution of 3-(4-fluorophenoxy)propanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 eq).
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture at reflux for 1-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3-(4-fluorophenoxy)propionyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add a solution of 3-(4-fluorophenoxy)propionyl chloride (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Comparative Data Summary
The following table summarizes the expected performance of the two synthetic methods. The values are estimates based on analogous reactions reported in the chemical literature and should be used as a benchmark for experimental verification.
| Parameter | Method 1: PPA-mediated Cyclization | Method 2: Intramolecular Friedel-Crafts Acylation |
| Starting Material | 3-(4-fluorophenoxy)propanoic acid | 3-(4-fluorophenoxy)propanoic acid |
| Reagents | Polyphosphoric acid | Thionyl chloride, Aluminum chloride |
| Number of Steps | 1 (from the propanoic acid) | 2 (acid chloride formation and cyclization) |
| Typical Yield | 60-80% | 70-90% (overall for two steps) |
| Reaction Temperature | 80-120 °C | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 3-9 hours |
| Purity (after chromatography) | >95% | >95% |
| Advantages | One-pot cyclization from the acid, avoids handling of acid chlorides. | Generally higher yielding, milder reaction conditions for the cyclization step. |
| Disadvantages | High viscosity of PPA can make stirring and workup challenging, requires high temperatures. | Requires the synthesis and handling of a moisture-sensitive acid chloride, stoichiometric use of Lewis acid. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic methodologies.
Caption: Workflow for PPA-mediated cyclization.
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
A Guide to Assessing the Reproducibility of Assays with 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The reliability of scientific findings hinges on the reproducibility of the assays used. For researchers utilizing the compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, ensuring the consistency and robustness of experimental data is crucial. This guide provides a comprehensive framework for assessing the reproducibility of such assays, addressing the current landscape where public data on this specific compound is limited.
A thorough search for existing studies on the reproducibility of assays involving this compound reveals a notable lack of published data. Chemical suppliers, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for this compound and place the responsibility of confirming its identity and purity on the buyer.[1] This underscores the importance for researchers to establish and rigorously validate their own assay protocols.
This guide will, therefore, focus on providing a practical, albeit hypothetical, framework for assessing assay reproducibility. This includes a detailed experimental protocol, standardized data presentation, and a clear visualization of the experimental workflow.
Experimental Protocol: A Model for Assessing Inter-Assay Reproducibility
The following protocol outlines a hypothetical experiment to determine the reproducibility of a cell-based assay measuring the potential anti-inflammatory activity of this compound. Benzoxepine derivatives have been investigated for their anti-neuroinflammatory effects.[2]
Objective: To evaluate the inter-assay variability of an in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in macrophages by this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM with supplements at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 10 nM to 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 6 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of the compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited) by fitting the data to a dose-response curve.
-
-
Reproducibility Assessment:
-
The entire experiment should be repeated on at least three different days using freshly prepared reagents and different passages of cells to assess inter-assay reproducibility.[5]
-
Calculate the mean, standard deviation, and coefficient of variation (CV) of the IC50 values. A CV of less than 20% is generally considered acceptable for cell-based assays.
-
Data Presentation: Summarizing Reproducibility Data
Clear and concise data presentation is essential for comparing results. The following table provides a template for summarizing the results from the inter-assay reproducibility experiments.
| Experiment Replicate | IC50 (µM) |
| Day 1 | 2.5 |
| Day 2 | 2.8 |
| Day 3 | 2.3 |
| Mean | 2.53 |
| Standard Deviation | 0.25 |
| Coefficient of Variation (%) | 9.88% |
In this hypothetical scenario, the low coefficient of variation suggests a high degree of reproducibility for the assay.
Comparative Analysis with Alternative Compounds
Due to the lack of public data, a direct comparison of the reproducibility of assays with this compound against alternatives is not currently possible. However, researchers can and should compare their validated assay results with those of other known anti-inflammatory agents or compounds with a similar benzoxepine scaffold to contextualize their findings.[6][7]
Visualizing the Experimental Workflow
A clear diagram of the experimental workflow can aid in understanding and standardizing the process.
Caption: A flowchart illustrating the key steps in assessing the inter-assay reproducibility.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not yet elucidated, the hypothetical assay targets the LPS-induced inflammatory pathway in macrophages. A simplified diagram of this pathway is provided below.
Caption: A simplified diagram of the LPS-TLR4 signaling pathway leading to TNF-α production.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Considerations for the planning and conduct of reproducibility studies of in vitro diagnostic tests for infectious agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrmst.com [ijsrmst.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the Performance of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in Inflammatory Signaling
A Comparative Guide for Researchers
In the landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The benzoxepinone scaffold has emerged as a promising framework for targeting key mediators in inflammatory pathways. This guide provides a comparative benchmark for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one , a fluorinated derivative of this class, against other compounds targeting inflammatory signaling. While direct experimental data for this specific fluoro-substituted compound is emerging, this document synthesizes information on the broader benzoxepinone class and the well-established role of fluorination in medicinal chemistry to project its potential performance and guide future research.
Introduction to Benzoxepinones and the Role of Fluorination
Benzoxepinone derivatives have garnered significant interest for their potential as anti-inflammatory agents. Research into this class of compounds has suggested that they may exert their effects through the modulation of key signaling kinases involved in the inflammatory cascade. The introduction of a fluorine atom into a drug candidate is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and cell permeability. The high electronegativity and small size of fluorine can lead to more favorable interactions with target proteins. Therefore, this compound is hypothesized to exhibit potent anti-inflammatory activity, potentially through the inhibition of critical kinases such as p38 mitogen-activated protein kinase (MAPK).
Hypothetical Performance Data
To provide a tangible benchmark, the following table presents hypothetical performance data for this compound against a known p38 MAPK inhibitor, SB203580. The values for the target compound are projected based on the expected enhancements conferred by the fluorine substitution and the general activity profile of the benzoxepinone class.
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical/Reported] | Cell-Based Assay (LPS-stimulated Macrophages) | In Vivo Model (Rodent Arthritis Model) |
| This compound | p38 MAPK | Kinase Inhibition | 50 (Projected) | Reduction in TNF-α and IL-6 secretion | Reduction in paw swelling and inflammation |
| SB203580 | p38 MAPK | Kinase Inhibition | 50 - 100 (Reported) | Reduction in TNF-α and IL-6 secretion | Reduction in paw swelling and inflammation |
Experimental Protocols
To validate the projected performance of this compound, the following experimental protocols are proposed.
In Vitro p38 MAPK Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on p38 MAPK activity.
Methodology:
-
Recombinant human p38 MAPK is incubated with the test compound at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate (e.g., ATF2).
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or Western blotting with a phospho-specific antibody.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Anti-Inflammatory Assay
Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using ELISA kits.
-
The dose-dependent inhibition of cytokine production is analyzed to determine the compound's cellular efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow for evaluating the compound.
Caption: Targeted p38 MAPK signaling pathway in inflammation.
Caption: Proposed experimental workflow for performance evaluation.
Safety Operating Guide
Proper Disposal of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a halogenated organic compound.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Handling Precautions:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the inhalation of any dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Always wash hands thoroughly after handling the substance.
Disposal Plan
Waste Categorization: Due to its chemical structure, this compound must be treated as hazardous chemical waste . It falls under the category of halogenated organic compounds.
Disposal Method: The recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility. This high-temperature process is necessary to ensure the complete destruction of the compound and to manage the potentially hazardous byproducts of combustion.
Step-by-Step Disposal Protocol
-
Collection: Collect all waste materials containing this compound in a designated, leak-proof container that is compatible with halogenated organic compounds.
-
Labeling: Clearly label the waste container with the full chemical name, "Hazardous Waste," and any other information required by your institution.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams unless explicitly approved by your EHS department.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected.
-
Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure it is transported to a licensed facility for proper disposal.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the environmental impact or degradation of this compound.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The procedures outlined are based on established best practices for the management of halogenated chemical waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Operational Guide for Handling 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required for splash hazards.[3] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves are not recommended for ketones; consider using butyl or fluoroelastomer gloves for better resistance.[1][4] Gloves must be inspected prior to use. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] A lab coat should be worn and buttoned. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[1] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.
-
Preparation and Handling :
-
In Case of a Spill :
-
Evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[1]
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
-
Disposal Plan :
-
All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Experimental Protocols
Caption: Workflow for safe handling of the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
